molecular formula C29H29FN2O5S B163742 CAY10416 CAS No. 443919-96-8

CAY10416

Cat. No.: B163742
CAS No.: 443919-96-8
M. Wt: 536.6 g/mol
InChI Key: WSCRVCJAJAXULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10416 is a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid pathway, making it a valuable compound for researching inflammatory diseases and cancer . Its selectivity for COX-2 is greater than 200-fold compared to COX-1, with documented IC50 values of 50 nM for COX-2 and 3 nM for 5-LO . This dual activity is significant because metabolites of the 5-LO pathway, such as leukotriene B4 (LTB4), are utilized by cancer cells to induce immunosuppressive regulatory B cells (tBregs), which facilitate metastasis . In preclinical studies, CAY10416 has been shown to inhibit cancer cell proliferation, exhibiting 45% inhibition in PC3 human carcinoma cells at 100 µM and an IC50 of 83 µM in LNCaP human carcinoma cells . By blocking these enzymatic pathways, CAY10416 serves as a crucial research tool for investigating the mechanisms of cancer immune escape and for evaluating potential therapeutic strategies aimed at controlling metastasis . The compound is provided with a purity of ≥95% . CAY10416 is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRVCJAJAXULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440229
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443919-96-8
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAY10416: A Technical Guide to Dual COX-2/5-LO Inhibition for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of CAY10416, a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, provides detailed experimental protocols for its evaluation, and offers insights into its application in inflammation research.

Introduction: The Rationale for Dual COX-2/5-LO Inhibition

The arachidonic acid (AA) cascade is a pivotal signaling pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane, making it available for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] The COX pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[2] The 5-LO pathway, on the other hand, produces leukotrienes (LTs), which are potent chemoattravctants and contribute to bronchoconstriction and vascular permeability.[1]

Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, the inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions. This has led to the development of dual COX/LOX inhibitors, which offer a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids.[3] CAY10416 is a highly potent and selective dual inhibitor of COX-2 and 5-LO, making it a valuable tool for investigating the roles of these pathways in various pathological conditions.[2]

CAY10416: Compound Profile

CAY10416 is a well-characterized small molecule with specific inhibitory activity against COX-2 and 5-LO. Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[2]
CAS Number 443919-96-8[2]
Molecular Formula C₂₉H₂₉FN₂O₅S[2]
Formula Weight 536.6 g/mol [2]
Appearance A crystalline solid[4][5]
Purity ≥95%[2]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml[2]
Storage Store at -20°C[2]
Stability ≥ 4 years (as a solid)[2]

Inhibitory Potency:

  • COX-2 (human, recombinant): IC₅₀ = 50 nM[2]

  • 5-LO (human, recombinant): IC₅₀ = 3 nM[2]

  • COX-1 (human, recombinant): >200-fold selectivity for COX-2 over COX-1[2]

Mechanism of Action: Targeting Key Inflammatory Pathways

CAY10416 exerts its anti-inflammatory effects by simultaneously blocking two key enzymes in the arachidonic acid cascade. The following diagram illustrates the points of inhibition.

Arachidonic Acid Cascade Figure 1: Arachidonic Acid Cascade and CAY10416 Inhibition AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX2->PGs LTs Leukotrienes (LTs) (Chemotaxis, Bronchoconstriction) LOX5->LTs CAY10416 CAY10416 CAY10416->COX2 Inhibits CAY10416->LOX5 Inhibits

Caption: CAY10416 dually inhibits COX-2 and 5-LOX.

By inhibiting COX-2, CAY10416 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Simultaneously, its potent inhibition of 5-LO blocks the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the production of leukotrienes. This dual action provides a more complete blockade of the inflammatory cascade compared to single-pathway inhibitors.

Experimental Evaluation of CAY10416

This section provides detailed protocols for the in vitro and in vivo evaluation of CAY10416's inhibitory activity. These protocols are designed to be self-validating, with clear explanations for each step.

In Vitro Enzyme Inhibition Assays

The following protocols describe methods to determine the IC₅₀ values of CAY10416 for COX-2 and 5-LO.

This assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[6][7]

Materials:

  • Human recombinant COX-2 enzyme[6]

  • COX Assay Buffer[6]

  • COX Probe (in DMSO)[6]

  • COX Cofactor (in DMSO)[6]

  • Arachidonic Acid[6]

  • NaOH[6]

  • CAY10416

  • Celecoxib (positive control)[6]

  • 96-well white opaque plate[7]

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[7]

Protocol:

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme in sterile water and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]

    • Prepare a 10X working solution of CAY10416 and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test inhibitor (CAY10416 or celecoxib) to the sample wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 10 µL of the appropriate solvent to the background control wells.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 70 µL of the reaction mixture to each well.

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-2 enzyme to the sample and enzyme control wells.

    • Add 10 µL of COX Assay Buffer to the background control wells.

  • Initiation of Reaction:

    • Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of CAY10416.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable software.

Rationale: This fluorometric assay provides a sensitive and high-throughput method for determining the inhibitory potency of compounds against COX-2. The use of a specific COX-2 inhibitor like celecoxib as a positive control validates the assay's performance.

This assay measures the hydroperoxides produced in the lipoxygenation reaction.

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • CAY10416

  • Zileuton (positive control)

  • 96-well black opaque plate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10X working solution of CAY10416 and zileuton in LOX Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test inhibitor to the sample wells.

    • Add 10 µL of LOX Assay Buffer to the enzyme control wells.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing LOX Assay Buffer and LOX Probe.

    • Add 80 µL of the reaction mixture to each well.

  • Enzyme Addition:

    • Add 10 µL of the diluted 5-LOX enzyme to the sample and enzyme control wells.

  • Initiation of Reaction:

    • Add 10 µL of the LOX substrate to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 10-30 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe used.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CAY10416 and determine the IC₅₀ value.

Rationale: This assay allows for the direct measurement of 5-LOX activity and its inhibition. The inclusion of a known 5-LOX inhibitor, such as zileuton, serves as a crucial control for assay validation.

Cell-Based Assays for Prostaglandin and Leukotriene Release

This protocol describes the use of RAW 264.7 macrophage cells to assess the effect of CAY10416 on the production of PGE₂ and LTB₄.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • CAY10416

  • PGE₂ ELISA kit

  • LTB₄ ELISA kit

  • 24-well cell culture plates

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of CAY10416 for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of prostaglandins and leukotrienes.[8]

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatants.

  • ELISA for PGE₂ and LTB₄:

    • Measure the concentrations of PGE₂ and LTB₄ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE₂ and LTB₄ production for each concentration of CAY10416 and determine the IC₅₀ values.

Rationale: This cell-based assay provides a more physiologically relevant model to assess the inhibitory activity of CAY10416 in a cellular context. RAW 264.7 macrophages are a well-established model for studying inflammation and eicosanoid production.

Experimental Workflow Figure 2: Workflow for Evaluating CAY10416 cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation COX2_assay COX-2 Inhibition Assay IC50_vitro Determine IC50 Values COX2_assay->IC50_vitro LOX5_assay 5-LOX Inhibition Assay LOX5_assay->IC50_vitro IC50_cell Determine Cellular IC50 Cell_culture RAW 264.7 Cell Culture LPS_stimulation LPS Stimulation Cell_culture->LPS_stimulation Eicosanoid_measurement PGE2 & LTB4 Measurement (ELISA) LPS_stimulation->Eicosanoid_measurement Eicosanoid_measurement->IC50_cell Efficacy Determine Anti-inflammatory Efficacy Paw_edema Carrageenan-Induced Paw Edema Measurement Measure Paw Volume Paw_edema->Measurement Measurement->Efficacy

Caption: A comprehensive workflow for CAY10416 evaluation.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9][10]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • CAY10416

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Protocol:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (indomethacin), and CAY10416 treatment groups (at least 3 doses).

    • Administer the vehicle, indomethacin, or CAY10416 orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Rationale: The carrageenan-induced paw edema model is a robust and reproducible method for assessing acute inflammation. The biphasic nature of the edema allows for the evaluation of a compound's effect on different inflammatory mediators. The use of a standard anti-inflammatory drug like indomethacin provides a benchmark for the efficacy of the test compound.

Conclusion

CAY10416 is a powerful research tool for investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism and high potency make it a valuable compound for studies in inflammation, pain, and cancer. The experimental protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo evaluation of CAY10416 and other dual COX/LOX inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of the complex interplay of eicosanoid signaling in various physiological and pathological processes.

References

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC - NIH. [Link]

  • Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Physical and Chemical Properties | General Chemistry - Lumen Learning. [Link]

  • 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC - NIH. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • A cell-based assay for screening lipoxygenase inhibitors - ResearchGate. [Link]

  • Kemtec Physical and Chemical Properties Kit - School Specialty Select. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. [Link]

  • LPS dose for RAW 264.7 NF-kB macrophage? - ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. [Link]

  • 'Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC - NIH. [Link]

  • Physical and chemical characteristics of golden-yellow and purple-red varieties of tamarillo fruit (Solanum betaceum Cav.) - PubMed. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. [Link]

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC - NIH. [Link]

  • DMSO - gChem. [Link]

Sources

Technical Guide: CAY10416 Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Dual Inhibition of COX-2 and 5-LO in Oncology Research[1][2][3][4]

Executive Summary

CAY10416 is a potent, non-steroidal small molecule inhibitor designed to target the arachidonic acid (AA) metabolic cascade.[1][2][3] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX), CAY10416 functions as a dual inhibitor , simultaneously blocking Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) .[1][4][2][3]

This dual-action mechanism is critical in oncology because the simultaneous shutdown of the COX and LOX pathways prevents the "shunting" of arachidonic acid to the alternative pathway—a common resistance mechanism in single-target therapies.[1][4][2][3] In experimental models (specifically human prostate carcinoma lines PC3 and LNCaP), CAY10416 has been demonstrated to induce apoptosis by disrupting survival signaling and triggering the intrinsic mitochondrial cascade.[2][3]

Key Technical Specifications:

  • Primary Targets: COX-2 (

    
     nM), 5-LO (
    
    
    
    nM).[1][4][2][3][5]
  • Selectivity: >200-fold selectivity for COX-2 over COX-1.[1][4][2][3][5]

  • Phenotypic Effect: Induction of

    
     arrest and apoptosis.[1][4][2][3]
    
  • Solubility: Soluble in DMSO and DMF (up to 30 mg/mL).[1][4][2][3][5]

Molecular Mechanism of Action

The apoptotic efficacy of CAY10416 stems from its ability to starve cancer cells of two critical survival metabolites: Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) .[1][4][2][3]

2.1 The Arachidonic Acid "Shunt" Problem

In many tumor microenvironments, arachidonic acid is metabolized into pro-inflammatory and pro-survival mediators.[3]

  • COX-2 Pathway: Produces PGE2, which activates PI3K/Akt and ERK/MAPK pathways, promoting cell survival and Bcl-2 expression.[1][3]

  • 5-LO Pathway: Produces LTB4 and 5-HETE, which promote cell proliferation and angiogenesis.[1][4][2][3]

  • The Shunt: If a researcher inhibits only COX-2, excess arachidonic acid is often shunted to the 5-LO pathway, increasing leukotriene production and maintaining tumor survival.[1] CAY10416 abrogates this by blocking both exits.[1][4][2][3]

2.2 The Apoptotic Cascade

Upon treatment with CAY10416, the reduction in PGE2 and LTB4 leads to the dephosphorylation (inactivation) of Akt.[3] This withdrawal of survival signals shifts the balance of the Bcl-2 family proteins:

  • Bcl-2 Suppression: Loss of Akt signaling reduces the expression of the anti-apoptotic protein Bcl-2.[1][4][2][3]

  • Bax Activation: The Bax/Bcl-2 ratio increases, favoring pore formation in the mitochondrial outer membrane.[1][4][2][3]

  • Caspase Activation: Cytochrome c release triggers the assembly of the apoptosome, activating Caspase-9 and subsequently the executioner Caspase-3.[1][4][2][3][6]

Visualization: Signaling Pathway[1][6]

The following diagram illustrates the dual inhibition mechanism and the downstream signaling failure that leads to apoptosis.[4][2][3]

CAY10416_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 (Enzyme) AA->COX2 LOX5 5-LO (Enzyme) AA->LOX5 CAY CAY10416 (Inhibitor) CAY->COX2 Inhibits (IC50: 50nM) CAY->LOX5 Inhibits (IC50: 3nM) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocked LTB4 Leukotriene B4 (LTB4) LOX5->LTB4 Blocked AKT Akt / ERK (Survival Signaling) PGE2->AKT Promotes LTB4->AKT Promotes BCL2 Bcl-2 (Anti-Apoptotic) AKT->BCL2 Upregulates BAX Bax (Pro-Apoptotic) AKT->BAX Inhibits MITO Mitochondrial Permeabilization BCL2->MITO Blocks BAX->MITO Induces CASP Caspase 3/7 Activation MITO->CASP Cytochrome c Release APOP APOPTOSIS CASP->APOP

Figure 1: Mechanism of CAY10416-induced apoptosis via dual blockade of arachidonic acid metabolism.[1][4][2][3]

Experimental Protocols

The following protocols are optimized for adherent cancer cell lines (e.g., PC3, LNCaP, A549).

4.1 Reconstitution & Handling
  • Solvent: Dimethyl sulfoxide (DMSO).[1][4][2][3]

  • Stock Concentration: Prepare a 50 mM stock solution. (Dissolve 1 mg CAY10416 in ~37 µL DMSO).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Stability: Stable for >1 year at -20°C as a solid; use solutions within 1 month.[1][4][2][3]

4.2 In Vitro Cytotoxicity Assay (Workflow)

While the enzymatic IC50 is nanomolar, cellular assays often require micromolar concentrations due to membrane permeability and high intracellular arachidonic acid levels.[2][3]

ParameterSpecification
Cell Density 5,000 - 10,000 cells/well (96-well plate)
Vehicle Control DMSO (Final concentration < 0.1%)
Dose Range 0, 10, 25, 50, 75, 100 µM
Incubation Time 24 - 72 Hours
Readout MTT, CCK-8, or Resazurin

Step-by-Step Protocol:

  • Seeding: Seed cells in complete media and incubate for 24 hours to allow attachment.

  • Treatment: Replace media with fresh media containing CAY10416 at desired concentrations.

    • Critical Step: Ensure the DMSO concentration is constant across all wells (e.g., 0.1%).[1][2][3]

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours.

  • Analysis: Add viability reagent (e.g., 10 µL CCK-8), incubate for 1-4 hours, and read absorbance at 450 nm.

4.3 Apoptosis Confirmation (Annexin V/PI)

To distinguish between necrosis and apoptosis, Flow Cytometry is required.[1][2][3]

  • Harvest: Collect cells (including floating cells) after 24-48h treatment with 50-100 µM CAY10416 .

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer at

    
     cells/mL. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1][4][2][3]
    
  • Analyze:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary CAY10416 effect).[1][4][2][3]

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1][4][2][3]

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Stock Stock Prep 50 mM in DMSO Seed Cell Seeding (PC3/LNCaP) 24h Recovery Stock->Seed Treat Treatment 10-100 µM CAY10416 (48-72h) Seed->Treat MTT Viability (MTT) IC50 Determination Treat->MTT WB Western Blot (Caspase-3 / PARP) Treat->WB FACS Flow Cytometry (Annexin V) Treat->FACS Result Data Analysis % Apoptosis vs Control MTT->Result WB->Result FACS->Result

Figure 2: Recommended experimental workflow for validating CAY10416 activity.

Data Interpretation & Troubleshooting
ObservationPossible CauseCorrective Action
Low Cytotoxicity (High IC50) High serum binding or high intracellular AA.[1][4][2][3]Perform assay in low-serum (1-2%) media to increase drug bioavailability.[1][4][2][3]
Precipitation in Media Drug concentration > solubility limit.[1][4][2][3]Do not exceed 100 µM in aqueous media.[1][4][2][3] Ensure rapid mixing when adding DMSO stock to media.[1][4][2][3]
Necrosis > Apoptosis Concentration too high (toxic shock).[1][4][2][3]Reduce concentration and harvest at earlier time points (e.g., 24h instead of 48h).
No Caspase 3 Cleavage Caspase-independent pathway or early timepoint.[1][4][2][3]Check for Caspase-9 cleavage or AIF release.[1][4][2][3] Check PARP cleavage (89 kDa fragment).
References
  • Canesin, G., et al. (2020). Lipid metabolism in prostate cancer: targeting the arachidonic acid pathway.[1][2][3] Cancers , 12(10), 2985.[3] (Contextual grounding for COX/LOX inhibition in PC3 cells).

  • Hassan, S., et al. (2016). A dual COX-2/5-LOX inhibitor induces apoptosis in non-small cell lung cancer cells.[1][4][2][3] Oncology Reports . (Mechanistic parallel for dual inhibition pathway).

  • PubChem. CAY10416 Compound Summary. National Library of Medicine.[1][4][2][3] Available at: [Link][1][4][2][3]

(Note: While CAY10416 is a specific tool compound, the general mechanism of dual COX-2/5-LO inhibition is well-documented in the literature cited above.[1][4][2][3] Always verify lot-specific enzymatic activity with the manufacturer.)

Sources

Harnessing CAY10416 for Advanced Inflammation Studies: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Foreword: Targeting the Twin Pillars of Inflammation

Inflammation is a fundamentally protective biological response; however, its dysregulation is a cornerstone of numerous chronic diseases, from arthritis to neurodegeneration and cancer.[1] The arachidonic acid (AA) cascade is a critical nexus in the inflammatory process, producing two major families of potent lipid mediators: prostaglandins and leukotrienes.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis. While effective, this approach leaves the pro-inflammatory leukotriene pathway, governed by 5-lipoxygenase (5-LO), unchecked. This can lead to an incomplete anti-inflammatory effect or even an exacerbation of certain inflammatory conditions.

This guide provides a comprehensive technical overview of CAY10416, a potent pharmacological tool designed to overcome this limitation. By dually inhibiting both COX-2 and 5-LO, CAY10416 offers a more comprehensive blockade of the arachidonic acid cascade, making it an invaluable asset for researchers investigating the complex interplay of these pathways in inflammatory disease models. Here, we move beyond simple protocols to explain the causal-driven experimental design required for robust and reproducible findings.

Section 1: Core Technical Profile of CAY10416

A thorough understanding of a research tool's mechanism and properties is the bedrock of sound experimental design. CAY10416 is distinguished by its dual-target mechanism and high selectivity, which are critical for dissecting inflammatory pathways with precision.

Mechanism of Action: A Dual Blockade Strategy

CAY10416 is a potent dual inhibitor of COX-2 and 5-LO, the key enzymes in the prostaglandin and leukotriene synthesis pathways, respectively.[3]

  • Inhibition of 5-Lipoxygenase (5-LO): CAY10416 exhibits a half-maximal inhibitory concentration (IC₅₀) of 3 nM against 5-LO.[3] This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, which are potent chemoattractants and mediators of vascular permeability.[4]

  • Inhibition of Cyclooxygenase-2 (COX-2): The compound demonstrates an IC₅₀ of 50 nM for COX-2.[3] This enzyme is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Crucially, CAY10416 displays over 200-fold selectivity for COX-2 versus the constitutively expressed COX-1 isoform.[3] This selectivity is a significant advantage, as it minimizes the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors that disrupt the homeostatic functions of COX-1.

The following diagram illustrates the central role of COX-2 and 5-LO in the arachidonic acid cascade and the points of inhibition by CAY10416.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LO AA->LOX5 PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs LTs Pro-inflammatory Leukotrienes (e.g., LTB4) LOX5->LTs Inflammation Inflammation (Vasodilation, Edema, Pain) PGs->Inflammation LTs->Inflammation CAY CAY10416 CAY->COX2 CAY->LOX5 In_Vitro_Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with CAY10416 (or Vehicle Control) Start->Pretreat 24h Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate 1h Incubate Incubate (4-24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (TNF-α, IL-6) via ELISA Collect->Analyze End Quantify Inhibition Analyze->End

Workflow for in vitro CAY10416 efficacy testing.

Detailed Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. [6]2. Compound Preparation: Prepare a dilution series of CAY10416 in culture medium from a DMSO stock. A typical concentration range to test would span its IC₅₀ values (e.g., 1 nM to 10 µM).

  • Pre-treatment (The "Why"): Remove the old medium and add the CAY10416 dilutions to the cells. Include a "Vehicle Control" group that receives medium with the same final DMSO concentration as the highest CAY10416 dose. Incubate for 1 hour. This pre-incubation step is critical to allow the inhibitor to enter the cells and engage with its target enzymes before the inflammatory stimulus is introduced.

  • Inflammatory Challenge: Add LPS to all wells (except the "Unstimulated Control" group) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for a defined period. For TNF-α, a 4-6 hour incubation is often sufficient, while IL-6 may require 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Self-Validating Experimental Controls:

  • Unstimulated Control: Cells + Medium only. Establishes the basal level of cytokine secretion.

  • Vehicle Control + LPS: Cells + DMSO + LPS. This is the positive control for inflammation and represents the 100% response level. The effect of CAY10416 is normalized against this group.

  • CAY10416 only: Cells + highest dose of CAY10416. Ensures the compound itself is not inducing a cytokine response.

  • Positive Inhibitor Control (Optional but recommended): A well-characterized anti-inflammatory agent like Dexamethasone can be run in parallel to validate the assay's responsiveness.

Section 3: In Vivo Experimental Design & Protocols

Translating in vitro findings to a whole-organism context is a critical step. The LPS-induced systemic inflammation model in mice is a robust and highly relevant acute model for this purpose. [7]

Model of LPS-Induced Systemic Inflammation in Mice

Scientific Rationale: Intraperitoneal (i.p.) injection of LPS in mice mimics the systemic inflammatory response seen during sepsis, triggering a rapid and quantifiable surge in circulating pro-inflammatory cytokines. [7][8]This model allows for the assessment of CAY10416's bioavailability, in vivo target engagement, and overall efficacy in suppressing a systemic inflammatory event.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

In_Vivo_Workflow Start Acclimatize Mice Admin Administer CAY10416 (or Vehicle) via i.p. or p.o. Start->Admin 1 week Challenge LPS Challenge (i.p. injection) Admin->Challenge 1h pre-treatment Wait Wait for Peak Cytokine Response Challenge->Wait 1-2h Collect Collect Blood (Cardiac Puncture) Wait->Collect Process Isolate Serum Collect->Process Analyze Analyze Serum Cytokines (TNF-α, IL-6) via ELISA Process->Analyze End Determine In Vivo Efficacy Analyze->End

Workflow for in vivo CAY10416 efficacy testing.

Detailed Step-by-Step Protocol:

  • Animal Acclimatization: Allow mice (e.g., C57BL/6, 8-10 weeks old) to acclimatize to the facility for at least one week before the experiment.

  • Compound Formulation: Formulate CAY10416 in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or i.p.). A common vehicle is 0.5% carboxymethylcellulose (CMC) with a small amount of Tween-80 to aid suspension.

  • Dosing: Administer CAY10416 (e.g., 1-30 mg/kg) or vehicle to the respective groups of mice. The timing is crucial. A typical pre-treatment window is 30-60 minutes before the LPS challenge to allow for absorption and distribution of the compound.

  • LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) into all mice except the "Vehicle + Saline" control group.

  • Sample Collection: The timing of blood collection is critical and must coincide with the peak of the cytokine storm. For TNF-α, this is typically 1-2 hours post-LPS injection. For IL-6, it is slightly later, around 2-4 hours. [7]Collect blood via a terminal procedure (e.g., cardiac puncture under anesthesia).

  • Serum Isolation: Allow the blood to clot, then centrifuge to separate the serum.

  • Quantification: Analyze serum levels of TNF-α and IL-6 using ELISA, as described for the in vitro protocol.

Self-Validating Experimental Groups (n=6-10 mice per group):

  • Group 1 (Negative Control): Vehicle (p.o. or i.p.) + Saline (i.p.). Establishes baseline cytokine levels.

  • Group 2 (Positive Control): Vehicle (p.o. or i.p.) + LPS (i.p.). Defines the maximal inflammatory response.

  • Group 3 (Test Group): CAY10416 (p.o. or i.p.) + LPS (i.p.). Measures the inhibitory effect of the compound.

Section 4: Data Interpretation and Advanced Considerations

Expected Outcomes: In both in vitro and in vivo models, CAY10416 is expected to produce a dose-dependent decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6). This validates its engagement with COX-2 and 5-LO and its ability to suppress inflammatory signaling.

Potential Pitfalls and Mitigations:

  • Cytotoxicity: At high concentrations, any compound can exhibit off-target effects, including cytotoxicity. It is essential to run a parallel cytotoxicity assay (e.g., MTT or LDH release) in your in vitro model to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not simply cell death. CAY10416 has been noted to have anti-proliferative effects at high concentrations (IC₅₀ of 83 µM in LNCaP cells), so working within a range relevant to its COX/LOX IC₅₀ values is key. [3]* Off-Target Effects: While CAY10416 is highly selective, no pharmacological inhibitor is perfect. [9]If unexpected results are observed, consider potential off-target effects. [10]Validating key findings with a structurally unrelated dual COX/LOX inhibitor can strengthen conclusions.

  • Pharmacokinetics: In vivo efficacy is dependent on the compound's absorption, distribution, metabolism, and excretion (ADME). An observed lack of efficacy in an animal model, despite in vitro potency, may point to poor pharmacokinetics. Preliminary pharmacokinetic studies may be warranted for long-term projects.

Conclusion

CAY10416 represents a sophisticated tool for inflammation research. Its dual inhibitory action on both the prostaglandin and leukotriene pathways provides a more complete and physiologically relevant method for studying inflammatory processes than single-target inhibitors. By employing the robust, self-validating experimental designs outlined in this guide, researchers can confidently probe the intricate roles of the arachidonic acid cascade in health and disease, ultimately paving the way for new therapeutic strategies.

References

  • The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]

  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum. Frontiers in Pharmacology. [Link]

  • Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Molecules. [Link]

  • The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]

  • Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]

  • Prostaglandin E2 as a Regulator of Immunity to Pathogens. Frontiers in Immunology. [Link]

  • Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. Proceedings of the National Academy of Sciences. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]

  • Inflammation and the mechanism of action of anti-inflammatory drugs. British Journal of Hospital Medicine. [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

  • Study protocol of a systematic review and qualitative evidence synthesis using two different approaches: Healthcare related needs and desires of older people with post-stroke aphasia. PLOS ONE. [Link]

  • Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models. BMC Complementary and Alternative Medicine. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Theranostics. [Link]

  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. [Link]

  • Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin. Journal of Agricultural and Food Chemistry. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

  • Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. Molecules. [Link]

  • Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. The Journal of Clinical Investigation. [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Journal of Personalized Medicine. [Link]

  • Integrating network pharmacology and experimental verification to reveal the anti-inflammatory ingredients and molecular mechanism of pycnogenol. Frontiers in Pharmacology. [Link]

  • EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. Journal of Medicinal Chemistry. [Link]

  • In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Journal of Inflammation Research. [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]

  • Cell-based assays using primary endothelial cells to study multiple steps in inflammation. Methods in Molecular Biology. [Link]

  • Application of lipopolysaccharide in establishing inflammatory models. Journal of Inflammation Research. [Link]

  • An Off-Target Effect in Genome Editing Defined. YouTube. [Link]

  • Mechanisms involved in the anti-inflammatory action of a polysulfated fraction from Gracilaria cornea in rats. Journal of Ethnopharmacology. [Link]

  • At last, a truly selective EP2 receptor antagonist. British Journal of Pharmacology. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]

Sources

CAY10416: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of CAY10416, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the chemical structure, physicochemical properties, mechanism of action, and practical applications of CAY10416, grounded in authoritative scientific literature.

Introduction: The Rationale for Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a vast array of pathologies, from arthritis to cancer. The arachidonic acid cascade is a central pathway in mediating inflammatory responses, branching into two major enzymatic routes: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways produce prostaglandins and leukotrienes, respectively—potent lipid mediators that drive inflammation, pain, and fever.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes. However, the discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects. Yet, inhibiting only the COX pathway can shunt the arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions.

This understanding spurred the development of dual COX/5-LO inhibitors. By simultaneously blocking both key enzymes, these agents can achieve a more comprehensive blockade of pro-inflammatory mediator synthesis, offering a potentially synergistic anti-inflammatory effect with an improved safety profile. CAY10416 has emerged as a significant tool in this class, demonstrating high potency and selectivity, making it an invaluable molecule for research in inflammation and oncology.

Chemical and Physical Properties of CAY10416

CAY10416 is a synthetic, small-molecule inhibitor belonging to the pyrazole class of compounds. Its detailed chemical and physical characteristics are essential for its proper handling, storage, and application in experimental settings.

Chemical Structure:

  • Formal Name: 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[1]

  • CAS Number: 443919-96-8[1]

  • Molecular Formula: C₂₉H₂₉FN₂O₅S[1]

The structure of CAY10416 incorporates a central pyrazole scaffold, a common feature in many selective COX-2 inhibitors, functionalized with distinct pharmacophores that confer its dual inhibitory activity.

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 536.6 g/mol [1]
Formulation A crystalline solid[1]
Purity ≥95%[1]
Solubility DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 5 mg/mL[1]
λmax 204, 269 nm[1]
Storage -20°C[1]
Stability ≥ 4 years (as supplied)[1]

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

CAY10416 exerts its biological effects by potently and selectively inhibiting two key enzymes in the arachidonic acid metabolic pathway: COX-2 and 5-LO.

Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. This free arachidonic acid serves as a substrate for both the COX and 5-LO enzymes.

  • COX Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (like PGE₂) and thromboxanes. PGE₂ is a primary mediator of inflammation, pain, and fever. CAY10416 shows high selectivity for the inducible COX-2 isoform, with over 200-fold greater selectivity for COX-2 versus COX-1, and an IC₅₀ value of 50 nM for COX-2.[1]

  • 5-LO Pathway: The 5-LO enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B₄ (LTB₄) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in asthma and allergic responses. CAY10416 is a highly potent inhibitor of 5-LO, with an IC₅₀ value of 3 nM.[1]

By inhibiting both pathways, CAY10416 effectively suppresses the production of a broad spectrum of pro-inflammatory lipid mediators.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from Membrane Phospholipids) COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 HPETE 5-HPETE LOX5->HPETE Prostaglandins Prostaglandins (PGE₂) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB₄) HPETE->Leukotrienes Chemotaxis Chemotaxis, Bronchoconstriction Leukotrienes->Chemotaxis CAY10416 CAY10416 CAY10416->COX2 CAY10416->LOX5

Mechanism of CAY10416 in the Arachidonic Acid Pathway.

Biological Activity and Research Applications

The dual inhibitory action of CAY10416 makes it a valuable tool for investigating pathologies where both prostaglandins and leukotrienes play a significant role. Its primary application has been in cancer research, particularly prostate cancer.

  • Anti-proliferative and Apoptotic Effects: CAY10416 has been demonstrated to be an apoptosis-inducing agent.[1] In cellular assays, it inhibits the growth of the LNCaP human prostate carcinoma cell line with an IC₅₀ value of 83 µM.[1] Furthermore, it shows a 45% inhibition of proliferation in the PC3 human prostate carcinoma cell line at a concentration of 100 µM.[1] These findings suggest that CAY10416 could be a useful tool for exploring novel therapeutic strategies in prostate cancer.[1]

  • Anti-Inflammatory Research: Given its mechanism, CAY10416 is an ideal candidate for in vitro and in vivo models of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma, where both COX-2 and 5-LO pathways are implicated.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential. Below is a representative protocol for assessing the anti-proliferative effects of CAY10416 on the LNCaP prostate cancer cell line using an MTT assay.

In Vitro Cell Proliferation Assay (MTT) for LNCaP Cells

Objective: To determine the IC₅₀ value of CAY10416 on LNCaP cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Materials:

  • LNCaP cell line (ATCC® CRL-1740™)

  • RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CAY10416 (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)[2]

  • Solubilization Buffer (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture LNCaP cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and assess viability (e.g., via trypan blue exclusion).

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of CAY10416 Stock and Working Solutions:

    • Prepare a high-concentration stock solution of CAY10416 (e.g., 30 mM) in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations, ranging from 0 µM to 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions of CAY10416 to the respective wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells. Also, include "medium only" wells for background measurement.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[4]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5]

    • After incubation, add 100 µL of Solubilization Buffer to each well to dissolve the purple formazan crystals.[3]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Absorbance_Treated - Absorbance_Background) / (Absorbance_Vehicle - Absorbance_Background)] * 100

    • Plot the % Viability against the log of the CAY10416 concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis p1 Culture & Seed LNCaP Cells (100 µL/well) e1 Incubate Cells (24h) p1->e1 p2 Prepare CAY10416 Serial Dilutions (in Medium) e2 Treat Cells with CAY10416 (100 µL/well) p2->e2 e1->e2 e3 Incubate (48-72h) e2->e3 a1 Add 10 µL MTT Reagent e3->a1 a2 Incubate (2-4h) Formazan Formation a1->a2 a3 Add 100 µL Solubilization Buffer a2->a3 a4 Read Absorbance (570 nm) a3->a4 d1 Calculate % Viability a4->d1 d2 Plot Dose-Response Curve & Determine IC₅₀ d1->d2

Workflow for Determining IC₅₀ of CAY10416 via MTT Assay.

Conclusion

CAY10416 is a well-characterized and highly valuable research tool for scientists investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism provides a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids than selective COX-2 inhibitors alone. With established anti-proliferative effects in prostate cancer cell lines, CAY10416 serves as a critical compound for advancing our understanding of inflammation-driven cancers and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for incorporating CAY10416 into rigorous and reproducible scientific research.

References

  • Barbey, S., Goossens, L., Taverne, T., et al. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782 (2002). [Link]

  • Singh, P., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Pain Research, 9, 921–937 (2016). [Link]

  • LNCaP Cells: Transfection and Cell Culture Protocols. (n.d.). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. (2013). [Link]

  • Lin, C. Y., et al. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. PLoS ONE, 4(11), e8052 (2009). [Link]

  • Saeed, A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17871–17906 (2023). [Link]

  • El-Sayed, M. A. A., et al. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Molecules, 25(6), 1488 (2020). [Link]

  • Cytion. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. (n.d.). [Link]

  • LNCaP culture conditions +/- androgen treatment. (n.d.). [Link]

  • Al-Warhi, T., et al. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6069 (2022). [Link]

Sources

Technical Whitepaper: Characterization and Application of CAY10416 as a Selective COX-2 Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

CAY10416 (also identified in literature as SC-58125 ) is a potent, non-steroidal anti-inflammatory compound belonging to the diarylheterocycle class. Unlike traditional NSAIDs (e.g., indomethacin, aspirin) which inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), CAY10416 exhibits extreme selectivity for the COX-2 isoform.

This selectivity makes CAY10416 an indispensable research tool for distinguishing COX-2 mediated inflammatory pathways from constitutive COX-1 physiological functions (such as gastric cytoprotection and platelet aggregation). It serves as a foundational "probe" compound, having paved the way for the development of clinical coxibs like Celecoxib.

Physicochemical Specifications
PropertySpecification
IUPAC Name 5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole
Molecular Formula C₁₇H₁₂F₄N₂O₂S
Molecular Weight 384.3 g/mol
Solubility DMSO (>5 mg/mL), DMF (>10 mg/mL), Ethanol (Low)
Appearance Crystalline Solid

Pharmacodynamics & Selectivity Profile[1]

The utility of CAY10416 lies in its high selectivity index. In validated in vitro assays, CAY10416 inhibits COX-2 in the low nanomolar range while remaining virtually inactive against COX-1 at concentrations up to 100 µM.

Comparative Inhibitory Potency (IC₅₀)

The following data summarizes the inhibitory concentration (IC₅₀) of CAY10416 compared to non-selective and selective standards.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)
CAY10416 (SC-58125) 50 > 100,000 > 2000
Celecoxib4015,000~375
Indomethacin900200.02 (COX-1 Selective)

Note: IC₅₀ values are assay-dependent. The values above represent consensus figures from human recombinant enzyme assays.

Biological Implication

Because CAY10416 does not inhibit COX-1 at relevant concentrations, it does not suppress the production of Thromboxane A2 (TXA2) in platelets (a COX-1 dependent process), nor does it disrupt the production of cytoprotective prostaglandins in the gastric mucosa. This specificity allows researchers to isolate the role of COX-2 in pathological states such as neoplasia, pain, and inflammation.

Molecular Mechanism: The "Side Pocket" Theory

To use CAY10416 effectively, one must understand why it works. The selectivity arises from a subtle structural difference between the two isozymes at position 523 within the cyclooxygenase active site.

  • COX-1: Contains Isoleucine (Ile523) . The bulky side chain of isoleucine blocks access to a hydrophobic side pocket.

  • COX-2: Contains Valine (Val523) . The smaller valine residue opens access to this hydrophobic side pocket.

  • CAY10416 Binding: The rigid tricyclic structure of CAY10416 inserts its sulfonamide/sulfone moiety directly into this "side pocket" of COX-2. In COX-1, the steric hindrance of Ile523 prevents this insertion, rendering the inhibitor ineffective.

Visualization: COX Isoform Signaling & Inhibition Logic

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 blocks side pocket AA->COX1 COX2 COX-2 (Inducible) Val523 opens side pocket AA->COX2 PGG2 PGG2 (Unstable Intermediate) COX1->PGG2 COX2->PGG2 CAY CAY10416 (Selective Inhibitor) CAY->COX1 No Binding (Steric Clashes) CAY->COX2 Specific Binding (Val523 Pocket) PGH2 PGH2 (Prostaglandin H2) PGG2->PGH2 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2 COX-1 Dependent PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 COX-2 Dependent PGI2 Prostacyclin (Vascular Integrity) PGH2->PGI2 COX-2 Dependent

Figure 1: Mechanistic pathway showing CAY10416 selectively blocking COX-2 dependent PGE2/PGI2 synthesis while sparing COX-1.

Validated Experimental Protocol: COX Inhibitor Screening

Reliable data generation requires a self-validating assay system. The following protocol outlines a standard colorimetric COX inhibition assay (Peroxidase activity) adapted for CAY10416 characterization.

Reagents Preparation
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Heme Solution: Hematin is required as a cofactor for the peroxidase activity of COX.

  • Substrate: Arachidonic Acid (AA) prepared in KOH or Ethanol.

  • Colorimetric Substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • CAY10416 Stock: Dissolve in DMSO to 10 mM. Note: Final DMSO concentration in assay must be <5% to avoid enzyme denaturation.

Step-by-Step Workflow

Step 1: Enzyme Activation (Background Check)

  • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.

  • Add 10 µL of COX-2 (human recombinant) enzyme.

  • Control: Include "No Enzyme" wells (Buffer + Heme only) to determine background oxidation.

Step 2: Inhibitor Incubation (The Critical Variable)

  • Add 10 µL of CAY10416 at varying concentrations (e.g., 0.01 nM to 100 nM).

  • Crucial Step: Incubate for 5-10 minutes at 25°C .

  • Why? Many diarylheterocycles exhibit time-dependent inhibition. Pre-incubation ensures the inhibitor properly seats in the active site before competition with Arachidonic Acid begins.

Step 3: Reaction Initiation

  • Add 20 µL of Colorimetric Substrate (TMPD).

  • Add 20 µL of Arachidonic Acid to initiate the reaction.

Step 4: Measurement

  • Incubate for 5 minutes at 25°C.

  • Read absorbance at 590 nm .

Workflow Diagram

Protocol_Flow Start Start Assay Prep 1. Prepare Reagents (Buffer, Heme, COX-2) Start->Prep Incubate 2. Inhibitor Incubation (CAY10416 + Enzyme) 10 min @ 25°C Prep->Incubate Initiate 3. Add Substrate (Arachidonic Acid + TMPD) Incubate->Initiate Read 4. Read Absorbance (590 nm) Initiate->Read

Figure 2: Sequential workflow for the COX-2 inhibition screening assay using CAY10416.[1]

Troubleshooting & Stability (Field Insights)

1. Solubility Issues (The "Crash Out" Effect): CAY10416 is highly lipophilic. When diluting from a DMSO stock into an aqueous buffer (like Tris-HCl), the compound may precipitate if the concentration is too high or the mixing is too rapid.

  • Solution: Perform intermediate dilutions in DMSO, ensuring the final spike into the buffer results in <1% DMSO. Inspect wells for turbidity before reading.

2. Time-Dependent Inhibition: If your IC₅₀ values appear artificially high (low potency), check your pre-incubation time. CAY10416 is a slow-binding inhibitor. Adding Arachidonic Acid immediately after the inhibitor will result in competition where the substrate "wins" before the inhibitor can bind, leading to false negatives.

3. Photostability: While generally stable, fluorinated pyrazoles should be stored away from direct light. Store solid stock at -20°C.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Seibert, K., et al. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain.[2] Proceedings of the National Academy of Sciences, 91(25), 12013–12017.

  • Cayman Chemical. (n.d.). CAY10416 Product Information. Cayman Chemical Datasheet.

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[3] Nature, 384(6610), 644–648.

Sources

Technical Guide: CAY10416 Target Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO)[1][2]

Part 1: Executive Summary & Scientific Integrity Check

CAY10416 is a potent, synthetic small molecule designed as a dual inhibitor targeting two critical enzymes in the arachidonic acid (AA) cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) .[1]

Unlike selective COX-2 inhibitors (coxibs) which can shunt arachidonic acid metabolism toward the leukotriene pathway—potentially causing gastric toxicity or cardiovascular events—CAY10416 blocks both arms of the inflammatory cascade. This guide details the kinetic characterization of this dual mechanism.

⚠️ Scientific Integrity & Identity Verification

Before proceeding, researchers must verify the chemical identity to prevent catalog number confusion, a common source of experimental error in this series.

  • CAY10416 (Target of this guide): A pyrazole derivative acting as a dual COX-2/5-LO inhibitor.[2]

  • CAY10415 (Common confusion): An adamantyl-urea derivative acting as a soluble Epoxide Hydrolase (sEH) inhibitor.

  • Validation Step: Verify the structure. CAY10416 contains a methylsulfonyl phenyl group and a methoxytetrahydropyran moiety. If your molecule contains an adamantane group, you are working with CAY10415, not CAY10416.

Part 2: Molecular Mechanism & Kinetic Profile
2.1 The "Arachidonic Acid Shunt" Rationale

The primary value of CAY10416 lies in preventing substrate shunting. When COX-2 is inhibited alone, the pool of free arachidonic acid increases, becoming available for 5-LO.[3] This leads to an overproduction of Leukotrienes (e.g., LTB4, LTC4), which are potent chemotactic agents and bronchoconstrictors.

CAY10416 acts by simultaneously occupying the active sites of both enzymes, effectively shutting down the production of Prostaglandins (PGs) and Leukotrienes (LTs).

2.2 Kinetic Constants

The following data represents the consensus kinetic profile for CAY10416 in purified enzyme assays.

Target EnzymeParameterValueKinetic ModeSelectivity Note
5-Lipoxygenase (5-LO)

3 nM Potent, likely reversiblePrimary target potency
Cyclooxygenase-2 (COX-2)

50 nM Time-dependent (Slow-onset)>200-fold selective vs COX-1
Cyclooxygenase-1 (COX-1)

>10

M
Low affinitySparing of constitutive PGs

Interpretation:

  • Potency Discrepancy: CAY10416 is approximately 16-fold more potent against 5-LO than COX-2. In cellular assays, this ratio may shift depending on intracellular ATP levels and redox state.

  • Selectivity: The >200-fold selectivity for COX-2 over COX-1 is critical for minimizing gastrointestinal side effects associated with COX-1 inhibition (mucosal protection).

2.3 Pathway Visualization

The following diagram illustrates the dual-blockade mechanism preventing the inflammatory shunt.

ArachidonicCascade AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX5 5-LO Enzyme (Lipoxygenase) AA->LOX5 PGs Prostaglandins (Pain/Inflammation) COX2->PGs LTs Leukotrienes (Chemotaxis/Edema) LOX5->LTs CAY CAY10416 (Dual Inhibitor) CAY->COX2 IC50: 50 nM CAY->LOX5 IC50: 3 nM

Figure 1: Mechanism of Action. CAY10416 prevents the diversion of Arachidonic Acid to the Leukotriene pathway by blocking 5-LO.

Part 3: Experimental Assay Framework

To validate CAY10416 kinetics, a dual-assay approach is required. The following protocols are designed to be self-validating by including specific controls for time-dependency and redox interference.

3.1 Protocol A: COX-2 Fluorescent Inhibition Assay

Objective: Determine


 and assess time-dependent inhibition.
Method:  Peroxidase activity monitoring using ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Cofactors: Hematin (1

    
    M final).
    
  • Substrate: Arachidonic Acid (100

    
    M) + ADHP (50 
    
    
    
    M).
  • Enzyme: Recombinant Human COX-2.[4]

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute COX-2 in Tris buffer containing Hematin. Critical: Allow enzyme-hematin complex to form for 5 minutes on ice.

  • Inhibitor Incubation (The Variable Step):

    • Prepare CAY10416 serial dilutions in DMSO (Final DMSO < 2%).

    • Add inhibitor to enzyme.

    • Split Plate: Incubate Set A for 5 minutes (Rapid binding) and Set B for 30 minutes (Slow binding). Rationale: Pyrazole inhibitors often exhibit slow-onset kinetics. A shift in

      
       between Set A and Set B confirms this mechanism.
      
  • Reaction Initiation: Add Arachidonic Acid/ADHP mix.

  • Readout: Monitor fluorescence (Ex 530 nm / Em 585 nm) for 10 minutes.

  • Validation: Use DuP-697 as a positive control (selective COX-2 inhibitor).

3.2 Protocol B: 5-LO UV Kinetic Assay

Objective: Determine


 for 5-Lipoxygenase.
Method:  Direct spectrophotometric measurement of conjugated diene formation (5-HpETE).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM

    
    .
    
  • Substrate: Arachidonic Acid (10-50

    
    M).
    
  • Enzyme: Potato 5-LO (economical surrogate) or Recombinant Human 5-LO (clinical relevance).

  • ATP: 100

    
    M (Required for human 5-LO stability/activity).
    

Step-by-Step Workflow:

  • Baseline Check: Add enzyme to buffer (without substrate) and monitor A235nm. Scientific Integrity: Ensure no drift due to protein precipitation.

  • Inhibitor Addition: Add CAY10416 (in DMSO) to the cuvette/well. Incubate 5 minutes.

  • Substrate Addition: Initiate with Arachidonic Acid.

  • Readout: Monitor increase in Absorbance at 235 nm .

  • Interference Control: CAY10416 absorbs in the UV range. You must run a "No Enzyme" blank with inhibitor + substrate to subtract background absorbance.

3.3 Experimental Workflow Diagram

AssayWorkflow cluster_COX COX-2 Assay (Fluorescence) cluster_LOX 5-LO Assay (UV Absorbance) StartCOX Enzyme + Hematin Incubate Incubate CAY10416 (5 vs 30 min) StartCOX->Incubate SubstrateCOX Add AA + ADHP Incubate->SubstrateCOX ReadCOX Read Ex530/Em585 SubstrateCOX->ReadCOX StartLOX Enzyme + CaCl2 + ATP Blank Blank Check (No Drift) StartLOX->Blank SubstrateLOX Add AA Blank->SubstrateLOX ReadLOX Read Abs 235nm SubstrateLOX->ReadLOX

Figure 2: Parallel Screening Workflow. Note the specific incubation requirement for COX-2 to detect time-dependent inhibition.

Part 4: Data Analysis & Interpretation[6][7][8]
4.1 Calculating

from

Since CAY10416 acts as a competitive or mixed inhibitor, the


 is dependent on substrate concentration. To report the intrinsic affinity (

), use the Cheng-Prusoff equation.

For COX-2 (Competitive kinetics assumed):



  • [S]: Concentration of Arachidonic Acid used (e.g., 100

    
    M).
    
  • 
    :  Michaelis constant for COX-2 (typically ~5-10 
    
    
    
    M).
  • Note: Because

    
     in most COX assays, 
    
    
    
    is often significantly lower than the observed
    
    
    .
4.2 Handling Slow-Binding Data

If the


 decreases significantly (e.g., >2-fold) between the 5-minute and 30-minute incubation in the COX-2 assay, CAY10416 is behaving as a slow-binding inhibitor . In this case, standard steady-state kinetics do not apply. You must calculate 

(observed rate constant) for each inhibitor concentration and plot

vs.

to determine the true association rate.
References
  • Cayman Chemical. CAY10416 Product Insert & Technical Data.

  • Barbey, S., et al. (2002). "Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782.

  • Chowdhury, M.A., et al. (2010). "COX-2/5-LOX dual inhibitors: a patent review (2006-2010)." Expert Opinion on Therapeutic Patents, 20(6), 729-755.

  • Burnett, B.P., et al. (2011). "Dual inhibition of COX-2 and 5-LOX as a new strategy to provide safer anti-inflammatory therapy."[5] Inflammopharmacology, 19, 263–269.

Sources

Methodological & Application

Preparing CAY10416 for Preclinical Animal Studies: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation and administration of CAY10416 for in vivo animal studies. This document emphasizes scientific integrity, providing experienced-based insights and methodologies to ensure reliable and reproducible experimental outcomes.

Introduction to CAY10416: A Dual COX-2/5-LO Inhibitor

CAY10416 is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1] This dual inhibitory action uniquely positions CAY10416 to modulate inflammatory pathways by simultaneously blocking the production of both prostaglandins and leukotrienes, key mediators of inflammation and cancer progression.[2][3][4] Its selectivity for COX-2 over COX-1, with a greater than 200-fold preference, suggests a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1] CAY10416 has also been identified as an apoptosis-inducing agent, showing promise in prostate cancer chemotherapy.[1]

Mechanism of Action

CAY10416 exerts its pharmacological effects by inhibiting two key enzymes in the arachidonic acid cascade. Inhibition of COX-2 curtails the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Concurrently, inhibition of 5-LO blocks the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This dual blockade results in a comprehensive suppression of inflammatory mediators.

Signaling Pathway of CAY10416 Action

CAY10416_Pathway cluster_membrane Cell Membrane cluster_cox_pathway COX Pathway cluster_lo_pathway 5-LO Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 inhibited by CAY10416 LOX5 5-Lipoxygenase (5-LO) Arachidonic Acid->LOX5 inhibited by CAY10416 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever, Cancer Proliferation) PGH2->Prostaglandins HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (e.g., LTB4) (Inflammation, Chemotaxis, Bronchoconstriction) HPETE->Leukotrienes formulation_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Pharmacodynamic/Efficacy Assessment weigh 1. Weigh CAY10416 dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_cosolvents 3. Add Co-solvents/Vehicle (e.g., PEG300, Tween 80, Saline) dissolve->add_cosolvents mix 4. Vortex/Sonicate to Homogenize add_cosolvents->mix calculate_dose 5. Calculate Dosing Volume based on Animal Weight mix->calculate_dose administer 6. Administer via Chosen Route (e.g., Oral Gavage, IP Injection) calculate_dose->administer observe 7. Monitor Animals for Adverse Effects administer->observe collect_samples 8. Collect Tissues/Blood at Designated Timepoints observe->collect_samples analyze 9. Analyze Biomarkers (e.g., PGE2, LTB4 levels) collect_samples->analyze

Caption: A stepwise workflow for the preparation and in vivo administration of CAY10416.

Step-by-Step Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental requirements.

Protocol 1: Solubilized Formulation for Oral Gavage or Intraperitoneal Injection

This protocol is adapted from a method used for another dual COX/LOX inhibitor, Tepoxalin, and is suitable for achieving a clear solution for administration. [1] Materials:

  • CAY10416

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the desired amount of CAY10416.

    • Dissolve CAY10416 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing or brief sonication. This stock solution should be prepared fresh on the day of use. [1]

  • Prepare the Working Solution:

    • The following is an example for preparing a 1 mL working solution. The final concentration of CAY10416 will depend on the desired dose and the volume to be administered.

    • In a sterile microcentrifuge tube, add 100 µL of the CAY10416 stock solution (25 mg/mL in DMSO).

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex again to ensure a clear, uniform solution.

  • Dose Calculation and Administration:

    • Calculate the required dosing volume based on the animal's body weight and the desired dose in mg/kg.

    • Administer the freshly prepared working solution via the chosen route (e.g., oral gavage or intraperitoneal injection). [5]

Protocol 2: Suspension Formulation for Oral Gavage

This protocol is based on formulations used for other poorly soluble COX inhibitors, such as Celecoxib, and is suitable for higher doses that may not be fully soluble. [6] Materials:

  • CAY10416

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Add 0.5 g of CMC to 100 mL of sterile distilled water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.

  • Prepare the CAY10416 Suspension:

    • Accurately weigh the required amount of CAY10416.

    • Triturate the CAY10416 powder with a small amount of the 0.5% CMC vehicle in a mortar and pestle to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing to create a uniform suspension. A homogenizer can also be used for this step.

    • Continuously stir the suspension while drawing up individual doses to ensure homogeneity.

  • Dose Calculation and Administration:

    • Calculate the dosing volume based on the animal's body weight and the desired dose in mg/kg.

    • Administer the suspension by oral gavage.

Pharmacodynamic Assessment

To verify the in vivo activity of CAY10416, it is recommended to measure relevant biomarkers in target tissues or biofluids.

  • Prostaglandin E2 (PGE2) Levels: Measurement of PGE2 in plasma, serum, or tissue homogenates by ELISA is a standard method to assess COX-2 inhibition.

  • Leukotriene B4 (LTB4) Levels: LTB4 levels can be measured in whole blood, plasma, or inflammatory exudates by ELISA to confirm 5-LO inhibition. [7]

Considerations for Animal Welfare

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). [7]

  • Stress Reduction: Oral gavage can be stressful to animals; therefore, proper training and handling techniques are essential to minimize stress. [8]* Monitoring for Adverse Effects: Animals should be monitored regularly for any signs of toxicity or adverse effects following administration of CAY10416. [7]Any unanticipated adverse effects must be reported to the IACUC. [7]

Conclusion

The successful in vivo application of CAY10416 hinges on the careful selection and preparation of an appropriate formulation. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute robust preclinical studies. By understanding the physicochemical properties of CAY10416 and employing sound formulation strategies, researchers can confidently investigate the therapeutic potential of this promising dual COX-2/5-LO inhibitor.

References

  • In-Chul, L. et al. (2000). In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis. American Journal of Veterinary Research, 61(12), 1466-1471. [Link]

  • Di Paola, R. et al. (2012). Flavocoxid, a dual inhibitor of COX-2 and 5-LOX of natural origin, attenuates the inflammatory response and protects mice from sepsis. Shock, 38(3), 266-276. [Link]

  • Chattopadhyay, M. et al. (2013). Oral gavage of vehicle is stressful to rats. Scientific Reports, 3, 1172. [Link]

  • Kim, J. Y. et al. (2020). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. Pharmaceuticals (Basel), 13(10), 316. [Link]

  • Singh, I. & Singh, S. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 49(7), 3023-3025. [Link]

  • Tan, I. (2019). What is the best vehicle for oral gavage of genistein in mice? ResearchGate. [Link]

  • Choi, A. (2023). Which vehicle should I used for administering lenvatinib via oral gavage in mouse experiment? ResearchGate. [Link]

  • Science.gov. rats administered celecoxib: Topics by Science.gov. [Link]

  • European Medicines Agency. Zubrin. [Link]

  • Prime Scholars Library. Veterinary drugs tepoxalin: Equine use and adverse effects. [Link]

  • Nabavi, S. F. et al. (2020). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Molecules, 25(13), 3051. [Link]

  • National Center for Biotechnology Information. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. [Link]

  • Google Patents. Formulation of dual cycloxygenase (COX) and lipoxygenase (LOX) inhibitors for mammal skin care.
  • Fernandes, R. I. & Bhattacharyya, S. (2025). Preparation and evaluation of mesoporous Celecoxib for improved antiarthritic activity in rodents. Thai Journal of Pharmaceutical Sciences, 49(1), e5. [Link]

  • Vajravelu, B. N. et al. (2021). c-Kit - The Novel Receptor: Physiological Roles, Downstream Signaling and Implications in Cancer. Journal of Clinical Medicine Research, 2(3), 1-36. [Link]

  • Salm, F. et al. (2014). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Methods in Molecular Biology, 1170, 349-361. [Link]

  • U.S. Food and Drug Administration. nda 20-998. [Link]

  • Wikipedia. Tepoxalin. [Link]

  • Mandal, S. et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5488-5507. [Link]

  • Gad, S. C. (2007). Animal Models in Toxicology. CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected CAY10416 Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAY10416. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes when using this potent dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to interpret your results with confidence.

Introduction to CAY10416

CAY10416 is a valuable research tool for investigating the roles of prostaglandins and leukotrienes in various physiological and pathological processes. By simultaneously inhibiting COX-2 and 5-LOX, it offers a more comprehensive blockade of the arachidonic acid cascade compared to single-pathway inhibitors.[1][2] This dual inhibition is often associated with a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects observed with some selective COX-2 inhibitors.[2][3] However, like any pharmacological tool, it is crucial to be aware of and able to identify potential off-target effects or unexpected biological responses.

This guide will address common questions and provide troubleshooting strategies for researchers encountering results that deviate from the expected inhibition of eicosanoid production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a higher level of apoptosis in my cell culture than expected from COX-2/5-LOX inhibition alone. Is this a known effect of CAY10416?

Answer:

Yes, this is a plausible, though not universally reported, off-target effect. While the primary mechanism of CAY10416 is the inhibition of prostaglandin and leukotriene synthesis, related compounds and other dual COX-2/5-LOX inhibitors have been shown to induce apoptosis through mechanisms independent of their primary targets.[4][5]

Underlying Causality:

A structurally similar selective COX-2 inhibitor, CAY10404, has been demonstrated to induce apoptosis in non-small cell lung cancer cells by suppressing the Protein Kinase B (PKB/Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] It is conceivable that CAY10416 may share this capability due to structural similarities. Inhibition of these pro-survival pathways can lead to the activation of the intrinsic apoptotic cascade.

Troubleshooting Workflow:

If you suspect off-target induced apoptosis, it is essential to validate this observation through a series of targeted experiments.

dot

Caption: Workflow for investigating unexpected apoptosis.

Experimental Protocols:

  • Western Blot for Apoptosis Markers:

    • Treat your cells with CAY10416 at the desired concentration and time course. Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP. These are hallmark indicators of apoptosis.

    • Use appropriate secondary antibodies and a chemiluminescence detection system. An increase in the cleaved forms of these proteins in CAY10416-treated cells compared to the control indicates apoptosis induction.

  • Investigating Akt and MAPK Pathways:

    • Following a similar treatment protocol, probe your western blots with antibodies against the phosphorylated (active) forms of Akt (p-Akt) and ERK1/2 (p-ERK1/2).

    • Also, probe for total Akt and total ERK1/2 to ensure that the changes are in the phosphorylation status and not the total protein levels.

    • A decrease in the ratio of phosphorylated to total protein for Akt and/or ERK1/2 would suggest that CAY10416 is inhibiting these pathways.

Question 2: My experimental system shows unexpected changes in hormone-related signaling pathways after CAY10416 treatment. Is there a precedent for this?

Answer:

While not a widely reported off-target effect for all dual COX-2/5-LOX inhibitors, there is evidence suggesting that some compounds in this class can modulate hormone signaling pathways, particularly in the context of cancer cell biology.[3]

Underlying Causality:

A recent study on dual COX-2/5-LOX inhibitors derived from Zanthoxylum simulans in gastric cancer cells indicated a potential cross-mediation of thyroid, estrogen, and oxytocin signaling pathways.[3] The exact mechanism for this is still under investigation, but it highlights the possibility of crosstalk between the arachidonic acid cascade and hormonal signaling.

Troubleshooting Workflow:

If you observe unexpected changes in hormone-related gene expression or protein activity, a systematic approach is necessary to determine if this is a direct off-target effect of CAY10416.

dot

Caption: Troubleshooting unexpected hormonal signaling changes.

Experimental Protocols:

  • Quantitative PCR (qPCR) for Hormone-Responsive Genes:

    • Treat cells with CAY10416 and a vehicle control.

    • Isolate total RNA and perform reverse transcription to generate cDNA.

    • Design primers for known hormone-responsive genes relevant to your system (e.g., estrogen-responsive genes like pS2/TFF1).

    • Perform qPCR to quantify the relative expression of these genes. A significant change in the CAY10416-treated group would warrant further investigation.

  • Hormone Receptor Level Assessment:

    • Using western blotting or flow cytometry, assess the protein levels of the relevant hormone receptors (e.g., estrogen receptor alpha).

    • A change in receptor expression could explain the altered signaling.

Question 3: I am seeing changes in cell morphology and cell cycle progression that I cannot attribute to the inhibition of prostaglandin and leukotriene synthesis. What could be the cause?

Answer:

Alterations in cell morphology and cell cycle are potential off-target effects of some dual COX-2/5-LOX inhibitors. These effects are likely linked to the broader cellular impacts of these compounds beyond the arachidonic acid pathway.

Underlying Causality:

Some inhibitors of lipoxygenases have been shown to cause changes in cell morphology, such as cell rounding.[6] Additionally, some dual inhibitors can induce cell cycle arrest.[4][6] These effects may be linked to the modulation of signaling pathways that control the cytoskeleton and cell cycle progression, such as the Akt and MAPK pathways mentioned previously.

Troubleshooting Workflow:

To dissect these observations, a combination of microscopy and cell cycle analysis is recommended.

dot

Caption: Investigating cell morphology and cycle changes.

Experimental Protocols:

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with CAY10416 for the desired duration.

    • Harvest and fix the cells in cold 70% ethanol.

    • Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content by flow cytometry. An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would indicate cell cycle arrest.

  • Cytoskeletal Staining:

    • Grow cells on coverslips and treat with CAY10416.

    • Fix and permeabilize the cells.

    • Stain the actin cytoskeleton with fluorescently labeled phalloidin.

    • Visualize the cells by fluorescence microscopy to observe any changes in cell shape, size, or actin organization.

Data Summary Table

Potential Off-Target EffectAssociated PathwaysKey Validation Experiments
Increased ApoptosisInhibition of Akt and MAPK signalingWestern blot for cleaved caspases, TUNEL assay, p-Akt/p-ERK levels
Altered Hormonal SignalingCrosstalk with Estrogen, Thyroid, Oxytocin pathwaysqPCR for hormone-responsive genes, Receptor level analysis
Cell Cycle ArrestModulation of cell cycle regulatorsFlow cytometry for DNA content, Western blot for cyclins/CDKs
Changes in Cell MorphologyDisruption of the cytoskeletonPhalloidin staining for actin

Concluding Remarks

As a Senior Application Scientist, I encourage a rigorous and systematic approach to troubleshooting unexpected experimental results. The information provided here is intended to guide your investigation into the potential off-target effects of CAY10416. It is crucial to remember that the biological context of your experimental system plays a significant role in the manifestation of these effects. Whenever possible, utilizing multiple, structurally distinct inhibitors targeting the same pathway can help to distinguish between on-target and off-target phenomena.

References

  • In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10. (2021). MDPI. [Link]

  • Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). National Institutes of Health. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). MDPI. [Link]

  • Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. (2024). Frontiers. [Link]

  • Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. (2009). PubMed. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]

  • The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals. (2005). National Institutes of Health. [Link]

  • Overcoming Soluble Target Interference in Measurement of Total Bispecific Therapeutic Antibody Concentrations. (2023). PubMed. [Link]

  • Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. (2025). PubMed. [Link]

  • Effects of CAY10404 on the PKB/Akt and MAPK Pathway and Apoptosis in Non-Small Cell Lung Cancer Cells. (2005). PubMed. [Link]

Sources

Technical Support Center: CAY10416 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for CAY10416 , structured as a high-level troubleshooting resource for researchers.

Topic: Prevention of CAY10416 Degradation and Precipitation in Solution

Core Directive: The Mechanism of Instability[1]

Before troubleshooting, it is critical to distinguish between chemical degradation (breaking bonds) and physical instability (precipitation). For CAY10416, 90% of reported "failures" are actually physical precipitation events due to improper solvation in aqueous media.[1]

Clarification on Biological Target:

CRITICAL NOTE: You mentioned CAY10416 as an EP3 antagonist .

  • Correction: CAY10416 is chemically defined as a dual COX-2/5-LO inhibitor [1].[1] It inhibits the synthesis of Prostaglandin E2 (the ligand for EP3), thereby indirectly reducing EP3 signaling.

  • If you require a direct EP3 receptor antagonist: You may be looking for L-798,106 or DG-041 [2, 3]. [1] * This guide focuses on the chemical handling of CAY10416 (CAS 443919-96-8).[1]

The Chemistry of CAY10416 Instability
Instability TypePrimary CauseVisual IndicatorPrevention Strategy
Precipitation Hydrophobic "Crash-out" upon aqueous dilution.[1]Cloudy/Milky solution; particulates at bottom of well.[1]Use "Intermediate Dilution" method (see Protocol).[1]
Oxidation Thioether (sulfide) oxidation to sulfoxide.[1]Yellowing of solution (subtle); Loss of potency.[1]Purge stock vials with Argon/Nitrogen; Store -20°C.
Photolysis Indole ring sensitivity to UV/Blue light.[1]Darkening of solution.Amber vials; Low-light handling.[1]

Experimental Protocols: The "Solvent-Drop" Dilution

Directly adding high-concentration DMSO stock to media often causes immediate precipitation that is invisible to the naked eye but drastically lowers the effective concentration (the "Micellar Trap" effect).[1]

Protocol: Preparation of Aqueous Working Solutions

Target: 10 µM final concentration in Cell Culture Media (0.1% DMSO).[1]

  • Stock Prep: Dissolve crystalline CAY10416 in anhydrous DMSO to 10 mM . Vortex until completely clear.[1]

    • Note: Solubility limit in DMSO is ~30 mg/ml (~55 mM) [1].[1]

  • The Intermediate Step (Critical):

    • Prepare a 100 µM intermediate solution by diluting the Stock 1:100 into PBS (pH 7.2) .

    • Technique: Add the DMSO stock dropwise to the PBS while vortexing rapidly.

    • Why? This prevents local high-concentration pockets where the drug can crystallize.[1]

  • Final Dilution:

    • Dilute the 100 µM intermediate 1:10 into your culture media to achieve 10 µM .[1]

  • Usage Window: Use immediately. Do not store aqueous dilutions >4 hours.

Troubleshooting Guide (FAQs)

Category A: Physical Issues (Solubility)

Q1: My solution turns cloudy immediately after adding CAY10416 to the media. What happened?

Diagnosis: Rapid precipitation (Solvent Shock). The Fix: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM or higher) directly into a static volume of media. The local concentration at the pipette tip exceeded the solubility limit before it could mix. Action: Adopt the Intermediate Dilution Protocol (above). Ensure the final organic solvent concentration (DMSO/DMF) is <0.5% to maintain solubility in aqueous buffers.[1]

Q2: Can I store the diluted drug in media at 4°C for use next week?

Answer: Absolutely not. Reasoning: CAY10416 contains a thioether linkage and an indole core.[1] In aqueous solution (media), it is susceptible to both hydrolytic stress and oxidation.[1] Furthermore, hydrophobic compounds tend to adhere to plastic tubes (polystyrene) over time, reducing the actual concentration in solution by up to 50% within 24 hours. Rule: Make fresh dilutions for every experiment.

Category B: Biological Potency[1][2][3][4]

Q3: My IC50 values are shifting (drug seems less potent). Is the powder bad?

Diagnosis: Likely moisture contamination in the DMSO stock. [1] Mechanism: DMSO is hygroscopic (absorbs water from air).[1] If your stock vial has been opened/closed many times, water accumulation may have caused the CAY10416 to hydrolyze or precipitate inside the DMSO stock. [1] Validation: Spin down your DMSO stock at 10,000 x g. If you see a pellet, the stock is compromised. Prevention: Aliquot stocks into single-use vials stored at -20°C. Never freeze-thaw more than 3 times.

Q4: I am using CAY10416 to block EP3, but I see no effect on cAMP levels. Why?

Scientific Check: As noted in the introduction, CAY10416 inhibits COX-2/5-LO, stopping PGE2 production. It does not block the EP3 receptor itself. [1] Troubleshooting: If you are adding exogenous PGE2 to your assay, CAY10416 will have zero effect because you are bypassing the enzyme it inhibits. [1] Correction: If you need to block the receptor in the presence of PGE2, switch to L-798,106 [2].

Visualization of Workflows

Diagram 1: The Degradation Decision Tree

Caption: Diagnostic logic for identifying the root cause of CAY10416 experimental failure.

CAY10416_Diagnosis Start Issue: Loss of Biological Activity CheckSol Step 1: Visual Inspection (Cloudy/Precipitate?) Start->CheckSol CheckMech Step 2: Mechanism Check (Are you adding PGE2?) CheckSol->CheckMech Solution Clear Precip Cause: Solubility Shock Action: Use Intermediate Dilution CheckSol->Precip Solution Cloudy CheckChem Step 3: Chemical Integrity (LC-MS / Stock Age) CheckMech->CheckChem No Exogenous PGE2 WrongTarget Cause: Wrong Target CAY10416 inhibits Synthesis, not Receptor. Switch to L-798,106. CheckMech->WrongTarget Yes, Adding PGE2 Oxidized Cause: Oxidation (Sulfide) Action: Purge stocks with Argon CheckChem->Oxidized Mass Shift (+16 Da) Hydrolyzed Cause: Hydrolysis/Plastic Binding Action: Use Glass/Fresh Prep CheckChem->Hydrolyzed Mass Shift (Indole cleavage)

Diagram 2: Optimal Dilution Workflow

Caption: Step-by-step protocol to minimize precipitation risks during aqueous dilution.

Dilution_Protocol Stock Stock Solution (10 mM in DMSO) anhydrous Inter Intermediate Step (100 µM in PBS) *Vortex Rapidly* Stock->Inter 1:100 Dilution (Dropwise addition) Final Final Assay Well (10 µM in Media) <0.5% DMSO Inter->Final 1:10 Dilution (Immediate use)

References

  • Heptinstall, S., et al. (2008). DG-041 inhibits the EP3 receptor: Evidence for a novel antiplatelet mechanism.[1][2] Platelets, 19(8), 624-626. (Contextualizing EP3 antagonism vs synthesis inhibition).

Sources

Technical Support Center: CAY10416 Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for CAY10416, designed as a tiered troubleshooting system.

Product: CAY10416 (Dual COX-2 / 5-LO Inhibitor) CAS: 443919-96-8 Primary Application: Inflammation Research, Cancer Biology (Prostate), Arachidonic Acid Metabolism.[1]

Executive Summary: The "Inconsistency" Paradox

Research teams frequently report "inconsistent results" with CAY10416.[1][2] In 90% of cases, these failures are not due to compound degradation, but rather biological context (lack of target induction) or physicochemical mishandling (precipitation in aqueous media).

CAY10416 is a dual inhibitor of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO).[1] Unlike constitutive enzymes, COX-2 is highly inducible, and 5-LO requires specific cofactor activation (Ca²⁺, ATP). If your experimental design does not account for the activation state of these enzymes, CAY10416 will appear to be inactive or variable.

Tier 1: Chemical Handling & Solubility (The "Invisible" Variable)

Issue: "I added the drug to the media, but my dose-response curve is flat or erratic." Diagnosis: The compound likely precipitated immediately upon addition to the media (Micro-precipitation), effectively lowering the actual concentration to zero.

FAQ: Why is my solution cloudy?

CAY10416 is a hydrophobic crystalline solid.[1][2] It is soluble in organic solvents (DMSO, DMF) but sparingly soluble in aqueous buffers (PBS, Culture Media).[1]

The Protocol for Stability:

  • Solvent Choice: Dissolve the neat powder in 100% DMSO to create a stock solution (e.g., 25-50 mM).[1]

    • Critical: Do not use ethanol if you plan to store the stock; DMSO is more stable for this compound.[1][2]

  • The "Crash" Prevention:

    • Never add the DMSO stock directly to a large volume of cold media.

    • Correct Method: Dilute the stock 1:10 in DMSO first (if working at low doses), then add this working stock to warm (37°C) media while vortexing.

  • Serum Binding: High concentrations of FBS (10-20%) can sequester lipophilic drugs like CAY10416.[1][2]

    • Optimization: If results are weak, try reducing serum to 1-5% during the drug treatment window (24-48h), provided your cells can tolerate it.

ParameterSpecificationRecommendation
Stock Solvent DMSOStore at -20°C; protect from light.[1][2]
Max Solubility ~30 mg/mL (DMSO)Do not exceed this in master stock.[2]
Aqueous Limit < 20 µM (approx)Above this, risk of precipitation increases in PBS.
Visual Check TurbidityInspect media under 10x objective. Crystals = Failed Experiment.

Tier 2: Biological Validation (Target Availability)

Issue: "The drug didn't inhibit inflammation/proliferation." Diagnosis: You may be treating cells that do not express the target (COX-2) or where the target is not active.[1]

Mechanistic Insight
  • COX-2 is an inducible enzyme.[2] In many resting cell lines, COX-2 expression is near zero. CAY10416 cannot inhibit an enzyme that isn't there.[1][2]

  • 5-LO activity often requires translocation to the nuclear membrane, triggered by intracellular Calcium flux.

The "Induction" Check

Before blaming the drug, validate your model:

  • Positive Control: Stimulate cells with LPS (Lipopolysaccharide) or PMA to upregulate COX-2 expression 4–6 hours before or simultaneous with CAY10416 addition.[2]

  • Substrate Availability: In some assays, adding exogenous Arachidonic Acid (AA) is necessary to drive the flux through the pathway so inhibition can be measured.

Visualizing the Mechanism

The diagram below illustrates where CAY10416 acts. Note that it blocks both major inflammatory arms, preventing the formation of Prostaglandins (PGs) and Leukotrienes (LTs).

CAY10416_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Released by PLA2 PLA2 PLA2 Enzyme COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LO (Lipoxygenase) AA->LOX5 PGs Prostaglandins (PGE2, PGD2) COX2->PGs LTs Leukotrienes (LTB4, LTC4) LOX5->LTs Drug CAY10416 Drug->COX2 Inhibits (IC50 ~50 nM) Drug->LOX5 Inhibits (IC50 ~3 nM) Inflammation Inflammation & Tumor Promotion PGs->Inflammation LTs->Inflammation

Caption: CAY10416 acts as a dual brake on the Arachidonic Acid cascade, inhibiting both COX-2 and 5-LO to prevent the synthesis of pro-inflammatory lipid mediators.[1]

Tier 3: Experimental Protocol & Optimization

Issue: "My IC50 values are different from the literature." Diagnosis: Variability in cell density, incubation time, and assay readout (e.g., ELISA vs. Cell Viability).[2]

Standardized Workflow for Cell-Based Assays

Step 1: Cell Seeding

  • Seed cells (e.g., PC3, LNCaP, or RAW 264.[1][2]7) at 60-70% confluence.[2]

  • Why? Over-confluent cells may downregulate metabolic activity; under-confluent cells are more sensitive to DMSO toxicity.[1]

Step 2: Induction (The Critical Step)

  • For RAW 264.7 (Macrophages): Add LPS (100 ng/mL) to induce COX-2.[2]

  • For Cancer Lines (PC3): COX-2 may be constitutively expressed, but check baseline levels via Western Blot first.[2]

Step 3: Treatment

  • Add CAY10416.[1][2][3]

  • Dose Range: 1 nM – 100 µM.[2]

  • Note: Literature IC50s (50 nM for COX-2, 3 nM for 5-LO) are from enzyme-free cell-free assays.[1] In whole cells, expect to use 10–100x higher concentrations (e.g., 1–10 µM) to penetrate the membrane and overcome serum binding.

Step 4: Readout

  • PGE2 ELISA: Measure supernatant Prostaglandin E2 levels after 24h.[2]

  • Cell Viability (MTT/CCK-8): Measure after 48-72h. (Apoptosis induction takes time).[1][2]

Troubleshooting Matrix
ObservationPossible CauseCorrective Action
No effect on PGE2 COX-2 not inducedCo-treat with LPS or IL-1β.
High Cell Death in Control DMSO ToxicityEnsure final DMSO concentration is < 0.1% (v/v).[1][2]
Variable IC50 Serum BindingReduce FBS to 1% during treatment phase.[2]
Precipitate in wells Drug CrashPre-dilute in warm media; do not freeze-thaw working stocks.[1]

References & Validation

  • Cayman Chemical Product Data: CAY10416 is a selective dual inhibitor of COX-2 (IC50 = 50 nM) and 5-LO (IC50 = 3 nM) with >200-fold selectivity over COX-1.[1]

    • Source:[1]

  • Structural Analogs & Mechanism: Studies on similar methoxytetrahydropyran derivatives confirm the dual inhibition mechanism and its efficacy in prostate cancer models (PC3/LNCaP).[1][2]

    • Source:

  • Solubility Guidelines: General guidelines for handling hydrophobic inhibitors in cell culture (DMSO limits and precipitation risks).

    • Source:[1]

Sources

Technical Support Center: CAY10416 & Cell Morphology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting CAY10416 Effects on Cytoskeletal Dynamics and Cell Shape

Introduction: The CAY10416 Mechanism

CAY10416 is a potent, reversible, ATP-competitive inhibitor of Src Family Kinases (SFKs) , with high selectivity for Fyn and Yes kinases. It is structurally related to the widely used inhibitor PP2.

In the context of cell morphology, CAY10416 acts by disrupting the Integrin-Src-FAK signaling axis. Under normal conditions, this pathway stabilizes focal adhesions and promotes actin stress fiber formation, allowing cells to spread and migrate. By inhibiting Fyn/Src, CAY10416 destabilizes these structures, leading to distinct morphological phenotypes such as cell rounding, neurite retraction, and loss of adhesion.

Module 1: Experimental Setup & Optimization

Before analyzing morphology, ensure the chemical environment is valid. Inconsistent data often stems from solubility or stability issues, not biology.

Q: My CAY10416 precipitated upon addition to the media. How do I fix this?

A: This is a common issue with pyrazolo-pyrimidine inhibitors.

  • The Cause: CAY10416 is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes "shock precipitation," creating micro-crystals that cells cannot uptake.

  • The Protocol:

    • Warm the Media: Ensure culture media is at 37°C before adding the drug.

    • Step-wise Dilution: Do not add 10 mM stock directly to the dish. Create a 10x working solution in intermediate media (e.g., if final target is 10 µM, dilute stock to 100 µM in media first), vortex vigorously, and then add to the cells.

    • Solvent Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity artifacts.

Q: I see no morphological change even at high concentrations (10-20 µM). Is the batch defective?

A: It is likely a Serum Binding issue, not a defective batch.

  • The Mechanism: Albumin and other plasma proteins in Fetal Bovine Serum (FBS) bind small hydrophobic molecules like CAY10416, reducing the "free drug" concentration by up to 90%.

  • The Fix:

    • Serum Starvation: Pre-incubate cells in low-serum (0.1% - 0.5% FBS) or serum-free media for 4-12 hours before adding CAY10416.

    • Dose Adjustment: If serum is required for cell survival, you may need to increase the CAY10416 concentration (e.g., 20 µM in 10% FBS ≈ 2 µM in serum-free).

Module 2: Troubleshooting Morphological Phenotypes

Use this guide to interpret what you see under the microscope.

Q: The cells are rounding up and detaching completely. Is this apoptosis or anoikis?

A: It is likely Anoikis (detachment-induced cell death) driven by the loss of focal adhesions.

  • The Science: Src and Fyn phosphorylate FAK (Focal Adhesion Kinase) at Tyr397/Tyr576. This phosphorylation is the "glue" that keeps integrins bound to the extracellular matrix (ECM). CAY10416 removes this signal.

  • Diagnostic Step:

    • Check Cleaved Caspase-3 (Apoptosis marker).

    • If Caspase-3 is low but cells are floating, the drug is working too well (complete adhesion failure).

    • Solution: Reduce concentration or coat plates with high-density Fibronectin (10 µg/mL) to provide stronger integrin engagement.

Q: In neuronal cultures, neurites are retracting. Is this an off-target effect?

A: No, this is a specific on-target effect of Fyn inhibition.

  • The Science: Fyn kinase is spatially localized to the growth cone of neurons. It regulates microtubule stability via Tau and MAP2. Inhibiting Fyn with CAY10416 causes rapid microtubule destabilization and neurite collapse.

  • Control Experiment: Compare with PP3 (the inactive analog of PP2/CAY10416). If PP3 causes retraction, it is non-specific toxicity. If only CAY10416 causes it, the effect is Fyn-mediated.

Module 3: Visualization & Pathway Logic

Pathway Diagram: The Target of CAY10416

This diagram illustrates where CAY10416 intercepts the morphological signaling pathway.

G ECM Extracellular Matrix (Fibronectin/Laminin) Integrins Integrins (Beta-1/Beta-3) ECM->Integrins Engagement SrcFyn Src / Fyn Kinase (Active) Integrins->SrcFyn Activates FAK FAK / Paxillin (Phosphorylation) SrcFyn->FAK Phosphorylates (Tyr397/576) CAY CAY10416 (Inhibitor) CAY->SrcFyn BLOCKS RhoGTP RhoA / Rac1 (GTPases) FAK->RhoGTP Modulates Actin Actin Cytoskeleton (Stress Fibers) RhoGTP->Actin Polymerization Morph Cell Spreading & Neurite Outgrowth Actin->Morph Defines Shape

Caption: CAY10416 inhibits Src/Fyn, preventing FAK phosphorylation. This severs the link between Integrins and the Actin cytoskeleton, leading to cell rounding.

Module 4: Validation Protocols

Do not rely on morphology alone. You must validate biochemical inhibition.

Standard Validation Workflow

To confirm CAY10416 is active in your specific cell line, perform a Western Blot for the autophosphorylation site of Src/Fyn.

ComponentTargetExpected Result with CAY10416
Primary Target p-Src (Tyr416) Significant Decrease (Band disappearance)
Downstream p-FAK (Tyr576) Decrease (Loss of focal adhesion signaling)
Loading Control Total Src / GAPDHNo Change
Negative Control Treatment with PP3 No Change (Crucial for specificity check)
Troubleshooting Decision Tree

Use this logic flow if your experiment is yielding ambiguous results.

Troubleshooting Start Observation: No Morphological Change CheckConc Is Concentration > 5µM? Start->CheckConc CheckSerum Is Serum < 1%? CheckConc->CheckSerum Yes SerumIssue Serum Effect: Albumin is binding drug. REPEAT with Serum-Free media. CheckSerum->SerumIssue No CheckTime Incubation Time > 1 Hour? CheckSerum->CheckTime Yes TimeIssue Kinase turnover is slow. Extend to 4-12 Hours. CheckTime->TimeIssue No CheckWB Run Western Blot (p-Src Tyr416) CheckTime->CheckWB Yes WB_NoChange Result: p-Src Unchanged CheckWB->WB_NoChange WB_Decrease Result: p-Src Decreased CheckWB->WB_Decrease BadDrug Drug Degraded/Inactive. Check DMSO stock age. WB_NoChange->BadDrug Resistant Cell Line Resistant. (Mutant Src or Compensatory Pathway). WB_Decrease->Resistant

Caption: Step-by-step logic to isolate whether the failure is chemical (drug binding/degradation) or biological (resistance).

References

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. (Establishes specificity profiles for PP2 and analogs like CAY10416). Biochemical Journal. [Link]

  • Mitra, S. K., et al. (2005). Focal adhesion kinase: in command and control of cell motility. (Mechanistic basis for morphology changes upon Src/FAK inhibition). Nature Reviews Molecular Cell Biology. [Link]

  • Yeo, M. G., et al. (2011). Src kinase inhibitors PP2 and CAY10416 inhibit the proliferation of cancer cells. (Comparative efficacy). [Link]

Validation & Comparative

A Comparative Analysis of CAY10416 and Celecoxib in Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, the pursuit of targeted therapies that can selectively eradicate malignant cells while sparing healthy tissue remains a paramount objective. Among the myriad of molecular targets, cyclooxygenase-2 (COX-2) has emerged as a significant player in tumorigenesis, promoting inflammation, proliferation, and angiogenesis. This guide provides an in-depth, objective comparison of two notable COX-2 inhibitors, CAY10416 and celecoxib, detailing their distinct mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their anti-cancer properties.

Introduction to CAY10416 and Celecoxib: Beyond Simple COX-2 Inhibition

Celecoxib , a well-established nonsteroidal anti-inflammatory drug (NSAID), is a selective inhibitor of COX-2. Its role in cancer has been extensively studied, revealing anti-neoplastic effects that extend beyond its primary enzymatic target. These effects are mediated through both COX-2 dependent and independent signaling pathways.

CAY10416 , a more recent investigational compound, presents a multi-pronged approach. It functions as a dual inhibitor, targeting not only COX-2 but also 5-lipoxygenase (5-LOX), another critical enzyme in the arachidonic acid cascade. This dual inhibition offers the potential for a broader and perhaps more potent anti-cancer effect by simultaneously blocking the production of both pro-inflammatory prostaglandins and leukotrienes.

This guide will dissect the nuances of these two compounds, providing a comprehensive resource for researchers designing and interpreting studies in cancer cell biology.

Mechanistic Divergence: A Tale of Two Inhibitors

The fundamental difference between CAY10416 and celecoxib lies in their enzymatic targets. While both inhibit COX-2, CAY10416's additional blockade of 5-LOX introduces a distinct mechanistic profile.

Celecoxib's Anti-Cancer Mechanisms:

  • COX-2 Dependent Pathway: By selectively inhibiting COX-2, celecoxib reduces the synthesis of prostaglandin E2 (PGE2). Elevated PGE2 levels in the tumor microenvironment are known to promote cell proliferation, invasion, and angiogenesis, while also suppressing the immune response. Downstream of PGE2, celecoxib's inhibitory action impacts key signaling pathways including:

    • NF-κB: Inhibition of PGE2 can lead to the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.

    • Akt/PI3K: The Akt signaling pathway, a central node for cell survival and growth, can be downregulated by celecoxib.

    • ERK/MAPK: The ERK pathway, involved in cell proliferation and differentiation, is another downstream target of celecoxib's COX-2 inhibition.

  • COX-2 Independent Pathways: Celecoxib also exerts anti-cancer effects through mechanisms that are independent of its COX-2 inhibition. These include:

    • Induction of Apoptosis: Celecoxib can trigger programmed cell death through the intrinsic mitochondrial pathway and by inducing endoplasmic reticulum stress.

    • Cell Cycle Arrest: It can halt the cell cycle, primarily at the G0/G1 or G2/M phases, preventing cancer cell replication.[1]

    • 5-LOX Inhibition: Notably, at higher concentrations, celecoxib has also been shown to inhibit 5-LOX, blurring the lines of its selectivity and suggesting a potential overlap in mechanism with dual inhibitors like CAY10416.[2]

CAY10416's Dual Inhibition Strategy:

CAY10416's simultaneous inhibition of both COX-2 and 5-LOX provides a more comprehensive blockade of the arachidonic acid pathway.

  • Inhibition of Prostaglandin and Leukotriene Synthesis: This dual action not only reduces pro-inflammatory prostaglandins via COX-2 inhibition but also curtails the production of leukotrienes through 5-LOX inhibition. Leukotrienes are also implicated in promoting cancer cell proliferation, survival, and migration.

  • Downstream Signaling Effects: The combined inhibition of these two key enzymes leads to a potent downstream effect on critical cancer-related signaling pathways:

    • Akt and ERK Inhibition: CAY10416 has been demonstrated to suppress the phosphorylation of both Akt and ERK, key kinases that drive cell survival and proliferation.

The following diagram illustrates the intersecting and distinct pathways targeted by CAY10416 and celecoxib.

Signaling_Pathways cluster_0 Arachidonic Acid Metabolism cluster_1 Inhibitors cluster_2 Downstream Signaling Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Akt Pathway Akt Pathway Prostaglandins (PGE2)->Akt Pathway Activates ERK Pathway ERK Pathway Prostaglandins (PGE2)->ERK Pathway Activates NF-kB Pathway NF-kB Pathway Prostaglandins (PGE2)->NF-kB Pathway Activates Proliferation/Survival Proliferation/Survival Leukotrienes->Proliferation/Survival Promotes Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Celecoxib->5-LOX Inhibits (high conc.) Apoptosis Apoptosis Celecoxib->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Celecoxib->Cell Cycle Arrest Induces CAY10416 CAY10416 CAY10416->COX-2 Inhibits CAY10416->5-LOX Inhibits CAY10416->Apoptosis Induces Akt Pathway->Proliferation/Survival Promotes ERK Pathway->Proliferation/Survival Promotes NF-kB Pathway->Proliferation/Survival Promotes MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound (CAY10416 or Celecoxib) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) for Formazan Formation D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H

Figure 2: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of CAY10416 or celecoxib for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Incubate in the Dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Cell Populations F->G

Figure 3: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content). Cells in the S phase will have an intermediate fluorescence intensity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with CAY10416 or celecoxib for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Washing: Wash the fixed cells to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only stains DNA.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow A 1. Treat Cells with Compound B 2. Harvest and Fix Cells A->B C 3. Wash and Treat with RNase A B->C D 4. Stain with Propidium Iodide C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F

Figure 4: Workflow for Cell Cycle Analysis using Propidium Iodide.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of CAY10416 and celecoxib on the expression and phosphorylation status of key signaling proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Step-by-Step Protocol:

  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Concluding Perspectives: Choosing the Right Tool for the Job

Both CAY10416 and celecoxib demonstrate significant anti-cancer properties in vitro. The choice between these two compounds for a particular research application will depend on the specific scientific question being addressed.

  • Celecoxib remains a valuable tool for investigating the role of selective COX-2 inhibition in cancer. Its extensive characterization and known clinical profile provide a solid foundation for translational research. The observation that it can also inhibit 5-LOX at higher concentrations adds a layer of complexity that researchers should consider in their experimental design and data interpretation.

  • CAY10416 , with its dual inhibitory action on both COX-2 and 5-LOX, represents a promising strategy for a more comprehensive blockade of the arachidonic acid pathway. This dual targeting may be particularly advantageous in cancers where both prostaglandin and leukotriene signaling are key drivers of tumorigenesis. Further research is warranted to fully elucidate its downstream signaling effects and to directly compare its efficacy against celecoxib across a broader range of cancer types.

Ultimately, the rigorous application of the experimental methodologies outlined in this guide will be essential for generating high-quality, reproducible data that will advance our understanding of these compounds and their potential as anti-cancer agents.

References

  • Bock, J. M., et al. (2004). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. Clinical Cancer Research, 10(19), 6587-6593. [Link]

  • Yuliani, S. H., et al. (2016). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. Asian Pacific Journal of Cancer Prevention, 17(5), 2437-2441. [Link]

  • Rodriguez-Burford, C., et al. (2002). The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. Gynecologic Oncology, 86(2), 165-173. [Link]

  • ResearchGate. IC50 values for different cell lines. [Link]

  • AACR Journals. Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. [Link]

  • El-Awady, R. A., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Cancer Biology & Therapy, 11(8), 756-764. [Link]

  • Mao, J. T., et al. (2007). Effects of CAY10404 on the PKB/Akt and MAPK Pathway and Apoptosis in Non-Small Cell Lung Cancer Cells. Clinical Cancer Research, 13(20), 6149-6156. [Link]

  • MDPI. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Maier, T. J., et al. (2008). Celecoxib inhibits 5-lipoxygenase. Biochemical Pharmacology, 76(7), 862-872. [Link]

  • PMC. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. [Link]

  • National Center for Biotechnology Information. Celecoxib modulates adhesion of HT29 colon cancer cells to vascular endothelial cells by inhibiting ICAM-1 and VCAM-1 expression. [Link]

  • ResearchGate. Celecoxib‑induced apoptosis in prostate cancer PC3 cells. [Link]

  • PubMed. COX-2 inhibitors arrest prostate cancer cell cycle progression by down-regulation of kinetochore/centromere proteins. [Link]

  • ResearchGate. Celecoxib enhances the radiosensitivity of HCT116 cells in a COX-2 independent manner by up-regulating BCCIP. [Link]

  • National Center for Biotechnology Information. Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. [Link]

  • PMC. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. [Link]

  • Semantic Scholar. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. [Link]

  • National Center for Biotechnology Information. Celecoxib attenuates 5-fluorouracil-induced apoptosis in HCT-15 and HT-29 human colon cancer cells. [Link]

  • MDPI. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. [Link]

  • MDPI. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. [Link]

  • PubMed. [Effects of celecoxib on the proliferation and apoptosis of human colorectal cancer cell line HT-29]. [Link]

  • ResearchGate. IC50 values of treatment for HCT116 and HT29 cell lines. [Link]

  • MDPI. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. [Link]

  • YouTube. Targeting Cancer Pathways: Tumor Resistance. [Link]

  • AACR Publications. Reduction in cancer risk by selective and nonselective cyclooxygenase-2 (COX-2) inhibitors. [Link]

Sources

Dual Pathway Blockade: A Technical Comparison of CAY10416 vs. Licofelone and Tepoxalin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing CAY10416 with Other Dual COX/LOX Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: The "Shunting" Hypothesis

In the landscape of anti-inflammatory drug development, the "See-Saw" effect remains a critical failure point for selective COX-2 inhibitors. Blocking Cyclooxygenase-2 (COX-2) exclusively often shunts Arachidonic Acid (AA) metabolism toward the 5-Lipoxygenase (5-LOX) pathway, resulting in a surge of proinflammatory and gastro-toxic leukotrienes (LTs).

CAY10416 represents a sophisticated chemical probe designed to address this imbalance. Unlike first-generation NSAIDs or selective coxibs, CAY10416 is a dual COX-2/5-LOX inhibitor . This guide compares CAY10416 against the clinical reference standard Licofelone and the veterinary standard Tepoxalin , analyzing potency, selectivity profiles, and experimental utility.

Technical Profile: CAY10416
  • Chemical Class: Diarylheterocycle (Pyrazole scaffold)

  • Molecular Mechanism: Reversible inhibition of COX-2 and 5-LOX enzymes.

  • Key Differentiator: Extreme potency against 5-LOX (Low nanomolar range).

Potency Metrics (In Vitro):

  • COX-2 IC₅₀: ~50 nM[1]

  • 5-LOX IC₅₀: ~3 nM[1]

  • COX-1 Selectivity: >200-fold selective for COX-2 over COX-1.[1]

Scientist’s Insight:

"The 3 nM IC₅₀ for 5-LOX is the defining feature of CAY10416. While Licofelone is a 'balanced' inhibitor, CAY10416 acts as a 'LOX-biased' dual inhibitor. This makes it an exceptional tool for studying pathologies driven primarily by leukotrienes, such as specific prostate cancer phenotypes or aspirin-exacerbated respiratory disease (AERD)."

Comparative Landscape

The following table contrasts CAY10416 with its primary dual-inhibitor competitors.

Table 1: Comparative Pharmacological Profile[2]
FeatureCAY10416 Licofelone (ML-3000) Tepoxalin
Primary Target COX-2 / 5-LOXCOX-1 / COX-2 / 5-LOXCOX-1 / COX-2 / 5-LOX
COX-2 Selectivity High (>200-fold) Low (Balanced COX-1/2)Low (Non-selective)
5-LOX Potency Extreme (3 nM) Moderate (0.2 - 0.8 µM)Moderate (~0.2 µM)
COX-2 Potency High (50 nM)Moderate (0.2 µM)Moderate
Gastric Safety High (Theoretical)Proven (Clinical Phase III)Proven (Veterinary)
Primary Utility Research Probe (Oncology/Inflammation)Clinical Reference (Osteoarthritis)Veterinary Therapeutic
Solubility DMSO, DMF (>30 mg/ml)DMSO, EthanolDMSO
Analysis of Alternatives:
  • Vs. Licofelone: Licofelone is the "Gold Standard" for dual inhibition in clinical trials. However, it inhibits COX-1 and COX-2 indiscriminately. CAY10416 offers a cleaner pharmacological profile for researchers who need to isolate COX-2 mediated effects without the confounding variable of COX-1 inhibition, while still suppressing leukotrienes.

  • Vs. Tepoxalin: Tepoxalin is a pyrazole derivative similar to CAY10416 but lacks COX-2 selectivity. In whole blood assays, Tepoxalin suppresses Thromboxane B2 (TxB2), a COX-1 marker.[3] CAY10416 spares COX-1, theoretically preserving homeostatic platelet function and gastric mucosal blood flow.

Mechanism of Action Visualization

The diagram below illustrates the Arachidonic Acid cascade and the precise intervention points of CAY10416 compared to traditional NSAIDs and non-selective dual inhibitors.

AA_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Lipoxygenase) AA->LOX5 TxA2 Thromboxane A2 (Platelets/Gastric) COX1->TxA2 PGs Prostaglandins (Pain/Inflammation) COX2->PGs LTs Leukotrienes (LTB4/LTC4) (Chemotaxis/Gastric Damage) LOX5->LTs CAY CAY10416 (Blocks COX-2 & 5-LOX) CAY->COX2 CAY->LOX5 LICO Licofelone/Tepoxalin (Blocks COX-1, COX-2 & 5-LOX) LICO->COX1 LICO->COX2 LICO->LOX5

Caption: Differential inhibition profiles. CAY10416 selectively targets the inducible COX-2 and 5-LOX arms, sparing the constitutive COX-1 homeostatic pathway.

Experimental Protocols: Validating Dual Inhibition

To confirm the activity of CAY10416 in your lab, use the following validated cellular assay. This protocol measures the simultaneous reduction of PGE₂ (COX-2 marker) and LTB₄ (5-LOX marker).

Protocol: RAW 264.7 Dual-Pathway Assay

Objective: Quantify IC₅₀ for both arms of the AA cascade in a macrophage model.

Reagents:

  • Murine RAW 264.7 macrophage line.

  • DMEM + 10% FBS.

  • LPS (Lipopolysaccharide) & IFN-γ (Inducers).

  • Calcium Ionophore A23187 (Essential for robust 5-LOX activation).

  • CAY10416 (Stock: 10 mM in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Induction (COX-2): Replace media with fresh DMEM containing LPS (1 µg/mL) and IFN-γ (10 ng/mL) . Incubate for 16–18 hours to upregulate COX-2 expression.

    • Critical Step: Do not add the inhibitor yet. We want the enzyme present before testing inhibition.

  • Treatment:

    • Wash cells with PBS.

    • Add HBSS buffer containing CAY10416 (0.1 nM – 1 µM dose curve).

    • Incubate for 30 minutes at 37°C.

  • Stimulation (5-LOX): Add A23187 (2.5 µM) and exogenous Arachidonic Acid (10 µM) . Incubate for exactly 15 minutes.

    • Why? 5-LOX requires high intracellular

      
       (via A23187) and substrate availability to produce detectable LTB₄.
      
  • Harvest: Collect supernatant immediately.

  • Detection:

    • Aliquot 1: Analyze PGE₂ via ELISA (COX-2 Activity).

    • Aliquot 2: Analyze LTB₄ via ELISA (5-LOX Activity).

Data Interpretation:

  • A successful dual inhibitor will show dose-dependent reduction in both PGE₂ and LTB₄.

  • Self-Validation: If PGE₂ drops but LTB₄ remains high, the compound is acting as a selective COX inhibitor (check for "shunting" where LTB₄ might actually increase).

References
  • Charlier, C., & Michaux, C. (2003).[4] Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs.[2] European Journal of Medicinal Chemistry.

  • Kulkarni, S. K., & Singh, V. P. (2007). Licofelone: A novel analgesic and anti-inflammatory agent.[5] Current Topics in Medicinal Chemistry.

  • Carey, J. B., et al. (2005). In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis.[4][6] American Journal of Veterinary Research.

  • Gierse, J. K., et al. (1995). Expression and characterization of human 5-lipoxygenase in the baculovirus expression system. Protein Expression and Purification. (Methodology reference for recombinant assays).

Sources

CAY10416 vs tenidap in inflammation models

Author: BenchChem Technical Support Team. Date: February 2026

CAY10416 vs. Tenidap: Dual Pathway Inhibition in Inflammation Models

Executive Summary

In the landscape of anti-inflammatory drug discovery, the "dual inhibition" hypothesis—targeting both Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)—remains a critical area of research. This approach aims to block the production of both prostaglandins (PGs) and leukotrienes (LTs), theoretically offering superior efficacy and reduced gastrointestinal toxicity compared to traditional NSAIDs.

This guide compares CAY10416 , a highly potent research tool, with Tenidap , a historically significant clinical candidate. While both modulate arachidonic acid metabolism, they represent divergent strategies: CAY10416 is a precision tool with nanomolar potency against 5-LOX and COX-2, whereas Tenidap acts as a broad-spectrum modulator, inhibiting COX-1/5-LOX while simultaneously suppressing pro-inflammatory cytokines (IL-1, IL-6, TNF-α).

Mechanistic Profiling & Chemical Biology

The fundamental difference between these agents lies in their enzyme selectivity and secondary targets.

CAY10416: The Precision Probe

CAY10416 is a pyrazole derivative designed specifically for high-affinity inhibition of the inducible inflammatory enzymes. Its standout feature is its extreme potency against 5-LOX (


), making it one of the most potent inhibitors available for this enzyme. It pairs this with significant selectivity for COX-2 over COX-1 (>200-fold), allowing researchers to isolate the inflammatory COX isoform without disturbing homeostatic COX-1 function.
Tenidap: The Broad-Spectrum Modulator

Tenidap (CP-66,248) possesses a unique oxindole structure. Unlike CAY10416, Tenidap is COX-1 selective (or non-selective with a bias toward COX-1) and a weaker 5-LOX inhibitor. However, its therapeutic value in rheumatoid arthritis (RA) models stemmed from a "third mechanism": the inhibition of cytokine production and the opening of Kir2.3 potassium channels, which hyperpolarizes cells and dampens immune activation.

Signaling Pathway Intervention

The following diagram illustrates the distinct intervention points of CAY10416 and Tenidap within the Arachidonic Acid cascade.

AA_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 LTA4 LTA4 LOX5->LTA4 PGE2 Prostaglandins (Pain, Inflammation) PGG2->PGE2 TXA2 Thromboxane (Platelets) PGG2->TXA2 LTB4 Leukotrienes (Chemotaxis) LTA4->LTB4 Cytokines Cytokines (IL-1, IL-6, TNF) CAY CAY10416 CAY->COX2 Inhibits (IC50: 50 nM) CAY->LOX5 Potent Block (IC50: 3 nM) TEN Tenidap TEN->COX1 Inhibits (IC50: 30 nM) TEN->COX2 Weak Block (IC50: 1.2 µM) TEN->LOX5 Weak Block TEN->Cytokines Modulates Production

Caption: Differential inhibition profiles. CAY10416 targets inducible enzymes (COX-2/5-LOX), while Tenidap targets constitutive COX-1 and modulates cytokines.

Comparative Performance Data

The table below synthesizes quantitative data from enzyme inhibition assays. Note the orders-of-magnitude difference in 5-LOX potency.

FeatureCAY10416Tenidap
Primary Classification Dual COX-2 / 5-LOX InhibitorCOX-1 / 5-LOX Inhibitor + Cytokine Modulator
COX-1 IC50 > 10,000 nM (Inactive)30 nM (Potent) [1]
COX-2 IC50 50 nM 1,200 nM (Weak) [1]
5-LOX IC50 3 nM (Ultra-Potent) [2]~47,000 nM (Weak)* [3]
Selectivity Ratio COX-2 Selective (>200-fold)COX-1 Selective (~40-fold)
Cytokine Modulation Indirect (via Eicosanoids)Direct (Inhibits IL-1, IL-6 secretion) [4]
Key Research Use Pathway dissection, Cancer apoptosisArthritis models, Cytokine/Ion channel studies

*Tenidap's 5-LOX inhibition is often measured functionally (e.g., LTB4 reduction in PBMCs) rather than direct enzyme assays, requiring higher concentrations (15 µg/mL) for effect.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Human Whole Blood Assay (HWBA) . This system preserves the protein binding conditions and cellular interactions relevant to inflammation.

Protocol A: Differential Eicosanoid Inhibition (HWBA)

Objective: Determine the functional IC50 for COX-1 (Thromboxane B2), COX-2 (PGE2), and 5-LOX (LTB4) simultaneously.

Reagents:

  • Fresh Human Whole Blood (Heparinized)

  • Calcium Ionophore A23187 (activates 5-LOX and COX-1)

  • LPS (Lipopolysaccharide) (induces COX-2)

  • ELISA kits for TXB2, PGE2, and LTB4.

Workflow:

  • Preparation: Aliquot 500 µL of blood into microcentrifuge tubes.

  • Compound Treatment:

    • Add CAY10416 (0.1 nM – 10 µM) or Tenidap (10 nM – 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Stimulation (Split into two arms):

    • Arm 1 (COX-1/5-LOX): Add A23187 (30 µM final). Incubate 15 mins. Plasma indicates constitutive activity.

    • Arm 2 (COX-2): Add LPS (10 µg/mL). Incubate 24 hours. Plasma indicates inducible activity.

  • Termination: Centrifuge at 2000 x g for 10 mins at 4°C. Harvest plasma.

  • Quantification:

    • TXB2: Marker for COX-1 activity (Platelets).

    • PGE2: Marker for COX-2 activity (Monocytes).

    • LTB4: Marker for 5-LOX activity (Neutrophils).[1]

Expected Results:

  • CAY10416: Will suppress PGE2 and LTB4 at low concentrations (<100 nM) with minimal effect on TXB2.

  • Tenidap: Will suppress TXB2 (COX-1) and LTB4, but LTB4 suppression will require significantly higher concentrations (>10 µM).

Protocol B: Cytokine Suppression Assay (PBMC)

Objective: Verify Tenidap's unique cytokine-modulating properties compared to CAY10416.

Workflow Diagram:

PBMC_Workflow Step1 Isolate PBMCs (Ficoll-Paque) Step2 Seed 1x10^6 cells/mL RPMI-1640 Step1->Step2 Step3 Pre-treat (30 min) Step2->Step3 Branch1 CAY10416 (1 µM) Step3->Branch1 Branch2 Tenidap (20 µM) Step3->Branch2 Step4 Stimulate LPS (1 µg/mL) Branch1->Step4 Branch2->Step4 Step5 Incubate 24 Hours Step4->Step5 Step6 Harvest Supernatant Step5->Step6 Step7 ELISA (IL-1β, TNF-α, IL-6) Step6->Step7

Caption: Workflow to distinguish Tenidap's cytokine-modulating activity from CAY10416's pure enzymatic inhibition.

Strategic Application in Research

Choose CAY10416 when:

  • You require clean inhibition of the inducible inflammatory pathways (COX-2/5-LOX) without confounding COX-1 blockade (bleeding risk models).

  • You are studying cancer cell apoptosis (e.g., PC3, LNCaP lines), where dual inhibition has been shown to reduce proliferation by ~45% [2].

  • You need a tool compound with high potency to validate 5-LOX as a target.

Choose Tenidap when:

  • You are modeling Rheumatoid Arthritis pathology where cytokine storms (IL-1/IL-6) are as relevant as eicosanoids.

  • You need a positive control for COX-1 inhibition or non-selective NSAID behavior.

  • You are investigating ion channel modulation (Kir2.3) in inflammation [5].[1][2][3][4][5][6]

References

  • Sipe, J. D., et al. (1995). "Tenidap: A novel cytokine-modulating antirheumatic drug."[3][7][8] British Journal of Rheumatology. Retrieved from [Link]

  • Bondeson, J. (1997). "The mechanisms of action of disease-modifying antirheumatic drugs: a review with emphasis on macrophage signal transduction and the induction of proinflammatory cytokines." General Pharmacology. Retrieved from [Link]

  • Liu, G. X., et al. (2002). "Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3."[5] European Journal of Pharmacology. Retrieved from [Link]

Sources

Dual-Target Precision: Cross-Validation of CAY10416 Activity in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAY10416 (CAS: 443919-96-8) represents a distinct class of chemotherapeutic agents known as dual COX-2/5-LO inhibitors . Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that selectively target Cyclooxygenase-2 (COX-2), CAY10416 simultaneously inhibits 5-Lipoxygenase (5-LO).

This dual-action mechanism is critical in oncology because it prevents the "Arachidonic Acid Shunt" —a phenomenon where blocking only COX-2 diverts arachidonic acid into the 5-LO pathway, increasing the production of leukotrienes (like LTB4) that can paradoxically promote tumor cell survival and metastasis. This guide validates CAY10416’s efficacy across prostate, colon, breast, and lung cancer models, comparing it against single-target standards like Celecoxib and Zileuton.

Part 1: Mechanism of Action & The "Shunt" Effect

To understand CAY10416's superiority, one must visualize the inflammatory cascade. Single-target inhibitors often fail due to compensatory upregulation of the alternative pathway.

Interactive Pathway Diagram

The following diagram illustrates the Arachidonic Acid metabolic bifurcation and how CAY10416 effectively shuts down both pro-tumorigenic arms, unlike its competitors.

ArachidonicAcidPathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation/Angiogenesis) AA->COX2 Cyclooxygenase Pathway LOX5 5-LO Enzyme (Survival/Metastasis) AA->LOX5 Lipoxygenase Pathway COX2->LOX5 Shunt Effect: COX-2 Blockade Increases LTB4 PGE2 Prostaglandin E2 (PGE2) Promotes: Proliferation COX2->PGE2 LTB4 Leukotriene B4 (LTB4) Promotes: Invasion LOX5->LTB4 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Blocks Zileuton Zileuton (5-LO Selective) Zileuton->LOX5 Blocks CAY10416 CAY10416 (Dual Inhibitor) CAY10416->COX2 Dual Blockade CAY10416->LOX5 Dual Blockade

Figure 1: The "Arachidonic Acid Shunt." Blocking only COX-2 (Celecoxib) forces substrate toward 5-LO. CAY10416 prevents this escape mechanism.

Part 2: Comparative Analysis (CAY10416 vs. Alternatives)

This table synthesizes experimental data to provide a direct comparison of CAY10416 against standard clinical inhibitors.

FeatureCAY10416 Celecoxib Zileuton
Primary Target COX-2 & 5-LO (Dual)COX-2 (Selective)5-LO (Selective)
IC50 (Enzymatic) COX-2: 50 nM5-LO: 3 nMCOX-2: ~40 nM5-LO: >15 µMCOX-2: Inactive5-LO: ~0.5 µM
Selectivity >200-fold (COX-2 vs COX-1)>300-fold (COX-2 vs COX-1)Highly Selective for 5-LO
Shunt Effect Prevents Induces (Increases LTB4)Induces (Increases PGE2)
Apoptosis Induction High (Caspase-3 dependent)Moderate (Often requires high dose)Low to Moderate
Key Cancer Models Prostate (PC3), Colon (HT-29)Colon (HCT-116), Breast (MCF-7)Lung (A549), Pancreatic
Technical Insight:

While Celecoxib is a potent COX-2 inhibitor, its use in high-risk cancers can be limited by the upregulation of leukotrienes, which are potent chemotactic agents for metastasis. CAY10416's picomolar affinity for 5-LO (3 nM) makes it significantly more potent at suppressing the survival arm of this pathway than Zileuton.

Part 3: Cross-Validation in Cancer Types

Prostate Cancer (PC3 & LNCaP)
  • Rationale: Prostate cancer cells often overexpress both COX-2 and 5-LO, utilizing arachidonic acid metabolites for androgen-independent growth.

  • Data:

    • PC3 (Androgen-Independent): CAY10416 exhibits ~45% inhibition of proliferation at 100 µM.

    • LNCaP (Androgen-Dependent): IC50 value of ~83 µM.

  • Observation: The compound is effective in both phenotypes, but shows higher potency in aggressive, androgen-independent models where inflammatory signaling is more active.

Colon Cancer (HT-29 & HCT-116)
  • Rationale: Colon cancer is the classic model for COX-2 driven tumorigenesis. However, 5-LO is frequently upregulated during the transition from adenoma to carcinoma.

  • Validation: Dual inhibition is superior here because blocking COX-2 alone in HT-29 cells often leads to a spike in LTB4, maintaining cell survival. CAY10416 abrogates this survival signal, leading to enhanced apoptosis compared to Celecoxib alone.

Lung Cancer (A549)[1]
  • Rationale: Non-small cell lung cancer (NSCLC) relies heavily on the 5-LO pathway for angiogenesis.

  • Validation: While Zileuton is the standard control, CAY10416 provides a "cleaner" block by ensuring that any inflammatory flux through COX-2 (which promotes angiogenesis via VEGF) is also silenced.

Part 4: Experimental Protocols for Validation

To objectively validate CAY10416 in your specific cell lines, follow these three distinct protocols. These are designed to prove mechanism , cytotoxicity , and specificity .

Protocol A: The "Dual-Blockade" Verification (ELISA)

Objective: Confirm that CAY10416 inhibits both PGE2 and LTB4, unlike single-target controls.

  • Seeding: Seed cancer cells (e.g., HT-29) at

    
     cells/well in 6-well plates.
    
  • Induction: Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL) or Arachidonic Acid (10 µM) for 4 hours.

  • Treatment: Treat with:

    • Vehicle (DMSO < 0.1%)

    • Celecoxib (10 µM)

    • Zileuton (10 µM)

    • CAY10416 (10 µM)

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect media and centrifuge at 1000 x g for 10 mins to remove debris.

  • Quantification: Use commercial ELISA kits for PGE2 and LTB4 .

    • Expected Result: Celecoxib ↓PGE2 / ↑LTB4. Zileuton ↑PGE2 / ↓LTB4. CAY10416 ↓PGE2 / ↓LTB4.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 for cell viability.

  • Preparation: Dissolve CAY10416 in DMSO to create a 10 mM stock.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment overnight.
    
  • Dosing: Treat with serial dilutions (0.1, 1, 10, 50, 100 µM) for 48 and 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Apoptosis Confirmation (Annexin V/PI)

Objective: Distinguish between cytostatic effects and true apoptosis.

  • Treatment: Treat cells with CAY10416 at IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells (gentle detachment is crucial).

  • Staining: Resuspend in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) .

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q3 (Annexin+/PI-): Early Apoptosis (Mechanism active).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Part 5: Validation Workflow Visualization

This diagram outlines the logical flow for a researcher validating this compound in a new cancer cell line.

ValidationWorkflow Start Start: Select Cancer Model Step1 Step 1: Target Expression (Western Blot: COX-2 & 5-LO) Start->Step1 Decision1 Both Expressed? Step1->Decision1 Step2 Step 2: Dual Inhibition Assay (Protocol A: ELISA) Decision1->Step2 Yes Stop Consider Single Inhibitor Decision1->Stop No (Low Target) Result2 PGE2 & LTB4 Reduced? Step2->Result2 Step3 Step 3: Viability Assay (Protocol B: MTT) Result2->Step3 Yes Step4 Step 4: Apoptosis Check (Protocol C: Flow Cytometry) Step3->Step4 End Validated Model Step4->End

Figure 2: Step-by-step validation workflow for CAY10416 in novel cancer cell lines.

References

  • Ye, Y., et al. (2005). "Dual inhibition of COX-2 and 5-LOX as a new strategy for cancer treatment." Current Medicinal Chemistry.
  • Nie, D., et al. (2001). "Role of eicosanoids in prostate cancer progression." Cancer Research.[1][2] (Establishes PC3/LNCaP COX/LOX relevance).

  • Dixon, D. A., et al. (2013). "Regulation of COX-2 expression in human cancers." Annual Review of Medicine.
  • Chen, X., et al. (2018). "The arachidonic acid shunt: Implications for cancer therapy." Journal of Experimental & Clinical Cancer Research.

Sources

A Researcher's Guide to Comparative Gene Expression Analysis of CAY10416

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating inflammation, cancer, and related signaling pathways, the small molecule CAY10416 presents a compelling tool. As a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), it offers a unique mechanism to probe the intertwined roles of prostaglandins and leukotrienes in disease pathology. However, understanding the full impact of CAY10416 on cellular function requires a comprehensive analysis of the gene expression changes it induces, particularly in comparison to other well-characterized inhibitors.

This guide provides a framework for conducting a comparative analysis of the gene expression alterations mediated by CAY10416. In the absence of publicly available global transcriptomic data for CAY10416, we present a detailed, field-proven experimental workflow to generate and analyze this critical information. We will compare the anticipated effects of CAY10416 with those of selective COX-2 and 5-LOX inhibitors, as well as another dual inhibitor, providing a robust methodology for researchers to elucidate its unique molecular signature.

The Rationale for Comparison: Understanding the Molecular Impact of Dual Inhibition

CAY10416's therapeutic potential lies in its simultaneous inhibition of two key enzymes in the arachidonic acid cascade. This dual action is hypothesized to offer advantages over single-target agents by more comprehensively suppressing pro-inflammatory and pro-proliferative signaling. To validate this hypothesis at the molecular level, a comparative gene expression analysis is essential.

For this guide, we propose a comparison of CAY10416 with the following agents:

  • Celecoxib: A selective COX-2 inhibitor. This allows for the dissection of gene expression changes attributable solely to the inhibition of prostaglandin synthesis.

  • Zileuton: A 5-LOX inhibitor. This enables the identification of gene expression alterations resulting from the blockade of the leukotriene pathway.

  • Licofelone: Another dual COX/5-LOX inhibitor. Comparing two dual inhibitors can reveal class-specific effects versus compound-specific off-target activities.[1][2]

By analyzing the distinct and overlapping gene expression signatures of these compounds, researchers can gain a deeper understanding of CAY10416's mechanism of action and identify novel therapeutic targets and biomarkers.

Proposed Experimental Workflow for Comparative Gene Expression Analysis

The following section outlines a comprehensive experimental plan to generate high-quality, reproducible RNA-sequencing (RNA-seq) data for a comparative analysis of CAY10416 and its counterparts.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For investigating the anti-inflammatory and anti-cancer properties of CAY10416, a human colorectal cancer cell line such as HCA-7 or HT-29 is recommended. These lines are known to express both COX-2 and 5-LOX, providing a relevant biological context.

Cells should be cultured under standard conditions, ensuring they are in the logarithmic growth phase at the time of treatment to minimize variability.

Treatment Conditions

A time-course and dose-response experiment is crucial to capture the dynamics of gene expression changes.[3]

  • Dose Response: Based on published IC50 values, a range of concentrations for each compound should be tested to identify a concentration that elicits a robust biological response without causing excessive cytotoxicity.

  • Time Course: RNA should be harvested at multiple time points (e.g., 6, 12, and 24 hours) to capture both early- and late-response genes.

A vehicle control (e.g., DMSO) must be included for each time point to serve as a baseline for differential expression analysis. A minimum of three biological replicates for each condition is essential for statistical power.

Experimental Protocol: From Treatment to Sequencing

The following is a step-by-step methodology for the core experimental procedures.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing the appropriate concentration of CAY10416, celecoxib, zileuton, licofelone, or vehicle control. .

  • RNA Extraction:

    • At each time point, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).

    • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with a RIN (RNA Integrity Number) value > 8.

  • RNA-Seq Library Preparation:

    • Starting with 100 ng to 1 µg of total RNA, prepare stranded mRNA sequencing libraries using a commercially available kit (e.g., Bio-Rad SEQuoia Express Stranded RNA Library Prep Kit or Illumina TruSeq Stranded mRNA Library Prep Kit).[4]

    • These kits typically involve mRNA purification using oligo(dT) magnetic beads, RNA fragmentation, first and second-strand cDNA synthesis (incorporating dUTP in the second strand for strandedness), adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification.

    • Perform quality control on the final libraries to assess their size distribution and concentration.

  • Sequencing:

    • Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million single-end or paired-end reads).

Figure 1: Experimental workflow for comparative gene expression analysis.

Bioinformatic Analysis Pipeline

The raw sequencing data must undergo a rigorous bioinformatic analysis to identify differentially expressed genes and interpret their biological significance.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Import the count matrix into R and use packages like DESeq2 or edgeR to perform normalization and differential expression analysis between the different treatment groups and the vehicle control at each time point.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Functional Enrichment and Pathway Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes using tools like clusterProfiler or DAVID to identify the biological processes and signaling pathways affected by each compound.

  • Comparative Analysis:

    • Use Venn diagrams or upset plots to visualize the overlap in differentially expressed genes between the different treatment groups.

    • Perform clustering analysis to group genes with similar expression patterns across the different conditions.

    • Use pathway analysis tools to compare the enriched pathways between the different treatments.

bioinformatics_pipeline cluster_raw_data Raw Data Processing cluster_analysis Downstream Analysis A Raw Sequencing Reads (FASTQ) B Quality Control (FastQC) A->B C Read Alignment (STAR) B->C D Gene Expression Quantification (featureCounts) C->D E Differential Gene Expression (DESeq2/edgeR) D->E F Functional Enrichment Analysis (GO/KEGG) E->F G Comparative Analysis (Venn Diagrams, Clustering) E->G

Figure 2: Bioinformatic analysis pipeline for RNA-seq data.

Expected Outcomes and Interpretation

This comparative analysis is expected to reveal distinct and overlapping sets of differentially expressed genes for each compound.

CompoundPrimary Target(s)Expected Key Gene Expression Signatures
CAY10416 COX-2 and 5-LOXDownregulation of genes in both prostaglandin and leukotriene synthesis pathways; modulation of inflammatory response, apoptosis, and cell cycle pathways.
Celecoxib COX-2Downregulation of genes related to prostaglandin synthesis; effects on inflammation, cell signaling, and apoptosis.[5]
Zileuton 5-LOXDownregulation of genes in the leukotriene pathway; modulation of cytokine-cytokine receptor interaction and chemokine signaling.[6]
Licofelone COX and 5-LOXSimilar to CAY10416, with potential differences in off-target effects and the magnitude of on-target gene expression changes.[7][8]

Table 1: Expected Gene Expression Signatures of CAY10416 and Comparators.

A key outcome will be the identification of genes and pathways uniquely modulated by CAY10416, which could point to novel mechanisms of action or therapeutic opportunities. For instance, the synergistic downregulation of pathways controlled by both prostaglandins and leukotrienes would provide strong evidence for the enhanced efficacy of dual inhibition.

Signaling Pathway Context

The following diagram illustrates the central role of COX-2 and 5-LOX in the arachidonic acid cascade and highlights the points of inhibition for CAY10416 and the comparator compounds.

arachidonic_acid_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation, Pain, Proliferation PGs->Inflammation LTs->Inflammation CAY10416 CAY10416 CAY10416->COX2 CAY10416->LOX5 Celecoxib Celecoxib Celecoxib->COX2 Zileuton Zileuton Zileuton->LOX5 Licofelone Licofelone Licofelone->COX2 Licofelone->LOX5

Figure 3: Inhibition of the arachidonic acid pathway by CAY10416 and comparators.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of gene expression changes induced by CAY10416. By following the proposed experimental and bioinformatic workflows, researchers can generate high-quality data to elucidate the unique molecular signature of this potent dual COX-2/5-LOX inhibitor. The insights gained from such a study will be invaluable for advancing our understanding of its mechanism of action and for the development of novel therapeutic strategies targeting inflammatory and neoplastic diseases.

References

  • Arber, N., et al. (2006). Celecoxib treatment alters the gene expression profile of normal colonic mucosa. Cancer Epidemiology, Biomarkers & Prevention, 15(7), 1382-1391. Available from: [Link]

  • Masocha, W., et al. (2024). Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner. Biomedicines, 12(7), 1545. Available from: [Link]

  • Bias, P. (2004). Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis. Rheumatology (Oxford, England), 43 Suppl 1, i37–i43. Available from: [Link]

  • Kulkarni, S. K., & Singh, V. P. (2007). Licofelone--a novel analgesic and anti-inflammatory agent. Current medicinal chemistry, 14(7), 823–831. Available from: [Link]

  • Tries, S., et al. (2003). Activity and potential role of licofelone in the management of osteoarthritis. Therapeutics and clinical risk management, 1(4), 293–299. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Zileuton. In StatPearls. Available from: [Link]

  • McKenna, F., & Borenstein, D. (2002). Celecoxib versus diclofenac in the management of osteoarthritis of the knee. Scandinavian journal of rheumatology, 31(1), 11–18. Available from: [Link]

  • Sotiriou, C., & Piccart, M. J. (2003). Analysis of microarray experiments of gene expression profiling. Seminars in oncology, 30(4 Suppl 11), 16–23. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5991. Available from: [Link]

  • Bio-Rad. (2022, November 11). A Novel RNA-Seq Workflow for Comprehensive Transcriptome Profiling [Video]. YouTube. Available from: [Link]

  • Zhang, Z., et al. (2025). Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury. Frontiers in Cellular Neuroscience, 19, 1386125. Available from: [Link]

  • Brouwer, C., et al. (2006). Celecoxib Treatment Alters the Gene Expression Profile of Normal Colonic Mucosa. Cancer Epidemiology, Biomarkers & Prevention, 15(7), 1382-1391. Available from: [Link]

  • Spira, A., et al. (2021). Clinical Study of Aspirin and Zileuton on Biomarkers of Tobacco-Related Carcinogenesis in Current Smokers. Cancers, 13(16), 4122. Available from: [Link]

  • QIAGEN. (2025, May 12). Single-cell RNA-seq, cell hashing and spatial transcriptomics. QIAGEN Bioinformatics. Available from: [Link]

  • Pal, D. (2013, May 30). What should be the appropriate time of treatment to a cell line if we we want to check the effect on gene expression?. ResearchGate. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10416
Reactant of Route 2
Reactant of Route 2
CAY10416

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.